Orcinol gentiobioside
Description
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPNBJLXZMBECP-SKYGPZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Orcinol Gentiobioside: A Technical Guide to its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside, a phenolic glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, notably its antidepressant effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the rhizome of Curculigo orchioides Gaertn. , a flowering plant belonging to the Hypoxidaceae family.[1][2] This plant, commonly known as "Xianmao" in traditional Chinese medicine, has a long history of use for various ailments.[3] Another reported plant source is Semecarpus anacardium .[4]
Quantitative Analysis of this compound in Curculigo orchioides
The concentration of this compound in the rhizomes of C. orchioides can vary depending on the geographical location and the extraction method employed. The following table summarizes quantitative data from different studies.
| Plant Source | Plant Part | Geographic Origin | Extraction Method | Analytical Method | This compound Content (mg/g of dry weight) | Reference |
| Curculigo orchioides | Rhizome | Thuy Bang mountain, Vietnam | 100% Methanol, Soxhlet | HPLC | 9.16 ± 0.0189 | [1] |
| Curculigo orchioides | Rhizome | Ngu Binh mountain, Vietnam | 100% Methanol, Soxhlet | HPLC | 3.66 ± 0.0038 | [1] |
| Curculigo orchioides | Rhizome | Various locations in China | 70% Ethanol, Reduced Pressure | HPLC | 0.333 - 2.854 | [1] |
| Curculigo orchioides | Rhizome | Yulin, Guangxi, China | Not Specified | Not Specified | 11.58 | [1] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from its natural sources.
Extraction of this compound from Curculigo orchioides Rhizomes
a) Soxhlet Extraction:
This is a classic method for the exhaustive extraction of compounds from solid materials.
-
Sample Preparation: The rhizomes of C. orchioides are washed, and the secondary roots are removed. The rhizomes are then crushed in a porcelain mortar with liquid nitrogen and dried at 60°C for 48 hours. The dried material is ground into a fine powder.[5]
-
Extraction Procedure:
-
Accurately weigh 1 gram of the dried rhizome powder.
-
Place the powder in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill a round-bottomed flask with 100 mL of 100% methanol.[1]
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for a sufficient duration to ensure complete extraction.
-
After extraction, the solvent containing the crude extract is concentrated under reduced pressure.
-
b) Enzyme-Based Ultrasonic/Microwave-Assisted Extraction (EUMAE):
This modern technique offers higher efficiency and reduced extraction time.
-
Optimal Conditions:
-
Solvent: 70% ethanol
-
Ratio of raw material to solvent: 1:8
-
Extraction time: 15 minutes
-
Extraction temperature: 50°C
-
Enzyme amount: 3 mL
-
Microwave irradiation power: 400 W
-
-
Post-Extraction Purification: The crude extract can be further purified using macroporous adsorption resin to increase the purity of this compound.
Quantification of this compound
a) High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: The crude extract is dissolved in the mobile phase, centrifuged at 6000 rpm for 20 minutes, and the supernatant is filtered through a 0.45 µm membrane filter prior to injection.[5]
-
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
-
b) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace analysis.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, with its antidepressant and anti-osteoporotic effects being the most studied.
Antidepressant Activity
This compound has demonstrated antidepressant-like effects in preclinical models. Its proposed mechanism involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the upregulation of neurotrophic factors.
Caption: Antidepressant mechanism of this compound.
Anti-osteoporotic Activity
Recent studies have shown that this compound can ameliorate senile osteoporosis. This effect is attributed to its ability to attenuate oxidative stress and autophagy in osteoclasts through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[2]
Caption: Anti-osteoporotic mechanism of this compound.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential. The rhizomes of Curculigo orchioides are its most abundant natural source. This guide has provided a comprehensive overview of the methods for its extraction and quantification, which are crucial for standardization and further research. The elucidation of its mechanisms of action in antidepressant and anti-osteoporotic activities opens new avenues for the development of novel therapeutics. Further investigation into its pharmacokinetics, safety profile, and efficacy in clinical settings is warranted to fully realize its potential in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Orcinol Gentiobioside from Curculigo orchioides: A Technical Guide to Its Discovery, Isolation, and Characterization
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of orcinol gentiobioside, a significant phenolic glycoside identified in the rhizomes of Curculigo orchioides. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols, quantitative data, and a summary of the current understanding of its biological significance.
Introduction
Curculigo orchioides Gaertn., a member of the Hypoxidaceae family, is a perennial herb with a long history of use in traditional medicine systems across Asia.[1] Its rhizomes are known to contain a variety of bioactive compounds, including phenolic glycosides, which are believed to contribute to its therapeutic properties.[2][3] Among these, this compound, also known as anacardoside or more formally as orcinol-1-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside, is a noteworthy constituent.[4][5] This guide details the scientific journey of its discovery and the methodologies for its isolation and characterization.
Discovery and Structural Elucidation
The initial identification of this compound from Curculigo orchioides was a result of systematic phytochemical investigations aimed at isolating and characterizing the plant's phenolic constituents. The structure of this compound was determined through comprehensive spectroscopic analysis.
Structural Formula: Orcinol-1-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside[4][5]
The elucidation of this structure was accomplished using a combination of modern spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): Including Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as HSQC and HMBC) techniques were crucial for establishing the connectivity of atoms and the stereochemistry of the glycosidic linkages.
Experimental Protocols
The following sections provide a detailed methodology for the extraction and isolation of this compound from the rhizomes of Curculigo orchioides, based on established phytochemical procedures.[4]
Plant Material and Extraction
-
Plant Material: The rhizomes of Curculigo orchioides are collected, authenticated, and dried.
-
Extraction: The dried rhizomes are powdered and extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Isolation and Purification Workflow
The isolation of this compound from the crude methanolic extract involves a multi-step chromatographic process.
Detailed Chromatographic Procedures
-
Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-butanol (n-BuOH). The butanolic fraction, typically enriched with glycosides, is collected.
-
Silica Gel Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step aids in the removal of polymeric and other interfering substances.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
Quantitative Data
The yield of this compound can vary depending on the geographical source of the plant material, harvesting time, and the extraction and purification methods employed. The following table summarizes representative quantitative data for phenolic glycosides from C. orchioides.
| Parameter | Value | Reference |
| Orcinol-β-D-glucoside Content | ||
| Range in rhizomes (HPLC) | 1.27 to 9.16 mg/g | [6] |
| Using 100% Methanol Extraction | Higher yield than 70% Ethanol | [6] |
| Simultaneous Quantification (UPLC-PDA) | ||
| Orcinol Glucoside (OG) Yield | 0.36 - 1.301% | [7] |
| Curculigoside (CG) Yield | 0.041 - 0.123% | [7] |
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, orcinol glucoside, and other phenolic glycosides from C. orchioides provides valuable insights into its potential biological activities.
Known Biological Activities of Orcinol Glucosides from C. orchioides :
A study on orcinol glucoside has shown that it can attenuate bone loss in a mouse model of senile osteoporosis. This effect is believed to be mediated through the regulation of the Nrf2/Keap1 and mTOR signaling pathways , which play crucial roles in managing oxidative stress and autophagy in osteoclasts.
Given the structural similarity, it is plausible that this compound may exhibit similar biological activities and interact with related signaling pathways. However, further research is required to elucidate the specific molecular mechanisms of this compound.
Conclusion
This compound is a significant phenolic glycoside from Curculigo orchioides with potential therapeutic applications. The isolation and characterization of this compound have been made possible through a combination of classical and modern phytochemical techniques. While its biological activities are not as extensively studied as those of orcinol glucoside, the existing data suggests it is a promising candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to build upon in their exploration of the chemical and biological properties of this interesting natural product.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside | CAS:868557-54-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Anacardoside from the seeds of Semecarpus anacardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Orcinol Gentiobioside: Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of bone health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough examination of its mechanism of action. Special emphasis is placed on its role in modulating signaling pathways relevant to bone metabolism. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound (CAS No. 164991-86-0) is a glycosidic derivative of orcinol, where the orcinol moiety is linked to a gentiobiose sugar unit.[1] Gentiobiose is a disaccharide composed of two β-D-glucose units linked via a β(1→6) glycosidic bond.
Chemical Structure:
-
IUPAC Name: (2S,3R,4S,5S,6R)-2-(3-hydroxy-5-methylphenoxy)-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
-
Molecular Formula: C₁₉H₂₈O₁₂[1]
-
Molecular Weight: 448.42 g/mol [1]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 164991-86-0 | [1] |
| Molecular Formula | C₁₉H₂₈O₁₂ | [1] |
| Molecular Weight | 448.42 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Soluble in Ethanol.[2] | [1][2] |
| Storage | Store at -20°C for long-term stability.[3] | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While a complete set of spectra for this compound is not publicly available, this section outlines the expected spectral features based on its chemical structure and available data for its constituent parts, such as orcinol.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the orcinol ring, the methyl protons of the orcinol moiety, and a complex region of signals for the protons of the two glucose units of the gentiobiose sugar. The anomeric protons of the glucose units would appear as distinct doublets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the orcinol ring, the methyl carbon, and the twelve carbons of the gentiobiose moiety.
2.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the cleavage of the glycosidic bonds, resulting in fragment ions corresponding to the orcinol aglycone and the gentiobiose sugar.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups.
-
Bands in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl and methylene groups.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O stretching vibrations in the 1000-1200 cm⁻¹ region, characteristic of alcohols and ethers (glycosidic linkage).
2.4. UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of the orcinol chromophore. Orcinol itself exhibits absorption maxima around 273 nm and 280 nm. The glycosylation is not expected to significantly shift these maxima.
Biological Activity: Anti-Osteoporotic Effects
This compound has been identified as a potent anti-osteoporotic agent.[4] Its primary mechanism of action involves the regulation of bone remodeling by influencing the activity of both osteoclasts (cells responsible for bone resorption) and osteoblasts (cells responsible for bone formation).
3.1. Inhibition of Osteoclastogenesis
This compound has been shown to inhibit the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts, a process known as osteoclastogenesis.[4] This inhibition is achieved through the promotion of apoptosis (programmed cell death) and the suppression of autophagy in osteoclast precursors.[4]
3.2. Promotion of Osteoblastic Differentiation
In addition to its effects on osteoclasts, a closely related compound, orcinol glucoside, has been demonstrated to promote the differentiation of bone mesenchymal stem cells (BMSCs) into osteoblasts. This suggests that this compound may also possess osteoblast-promoting activities, contributing to an overall anabolic effect on bone.
Mechanism of Action: The JNK1 Signaling Pathway
The anti-osteoporotic effects of this compound are mediated, at least in part, through the modulation of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[4][5] JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a critical role in regulating cellular processes such as apoptosis and autophagy.
Molecular docking and cellular thermal shift assays have demonstrated that this compound directly binds to JNK1.[4] This interaction inhibits the downstream signaling cascade initiated by the receptor activator of nuclear factor kappa-B ligand (RANKL), a key cytokine that promotes osteoclast formation and activation. By inhibiting JNK1, this compound promotes apoptosis and suppresses the autophagic processes that are essential for osteoclast survival and function.[4][6]
Caption: this compound's inhibitory effect on osteoclastogenesis.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the isolation and biological evaluation of this compound.
5.1. Isolation of this compound from Curculigo orchioides
A general protocol for the isolation of phenolic glycosides from the rhizomes of Curculigo orchioides involves the following steps:[7][8]
-
Extraction: Dried and powdered rhizomes of Curculigo orchioides are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is typically the n-butanol or ethyl acetate fraction.
-
Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
Caption: General workflow for the isolation of this compound.
5.2. In Vitro Anti-Osteoporotic Activity Assays
5.2.1. Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in the presence of M-CSF to generate bone marrow-derived macrophages (BMMs).
-
Induction of Osteoclastogenesis: BMMs are then cultured with RANKL and M-CSF in the presence or absence of varying concentrations of this compound.
-
TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are identified and counted as mature osteoclasts.
5.2.2. F-Actin Ring Formation Assay
-
Cell Culture and Treatment: BMMs are cultured on bone slices or other suitable substrates and induced to differentiate into osteoclasts as described above, with or without this compound.
-
Staining: The cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine) to visualize the F-actin cytoskeleton.
-
Microscopy: The formation of characteristic F-actin rings, which are essential for the bone-resorbing activity of osteoclasts, is observed using fluorescence microscopy.
5.2.3. Western Blot Analysis
-
Cell Lysis and Protein Quantification: BMMs treated with RANKL and this compound are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest in the JNK1 signaling pathway (e.g., phosphorylated JNK1, total JNK1, c-Jun) and key osteoclastogenic transcription factors (e.g., c-Fos, NFATc1).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-osteoporotic properties. Its ability to inhibit osteoclastogenesis and potentially promote osteoblastogenesis through the modulation of the JNK1 signaling pathway makes it an attractive candidate for the development of new therapies for bone-related disorders such as osteoporosis.
Future research should focus on several key areas:
-
Complete Spectroscopic Characterization: Obtaining and publishing a full set of spectroscopic data (¹H NMR, ¹³C NMR, MS, IR, and UV-Vis) for this compound is essential for its unambiguous identification and quality control.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies in animal models of osteoporosis are necessary to establish the efficacy and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide valuable insights into the structural features required for its biological activity and may lead to the development of more potent and selective compounds.
-
Elucidation of Downstream Targets: Further investigation into the downstream targets of the JNK1 pathway that are affected by this compound will provide a more complete understanding of its mechanism of action.
This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed information on its chemical properties, biological activities, and experimental protocols will be invaluable for advancing research in this exciting area of natural product drug discovery.
References
- 1. This compound | 164991-86-0 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNK1 regulates RANKL-induced osteoclastogenesis via activation of a novel Bcl-2-Beclin1-autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four new trace phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative phenols and phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Orcinol Gentiobioside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, a phenolic glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis pathway of this compound in plants. It details the enzymatic steps, from the initial condensation of small precursor molecules to the final glycosylation events. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction
Orcinol and its glycosylated derivatives are a class of phenolic compounds distributed across various plant species, lichens, and fungi. One such derivative, this compound, is of particular interest due to its potential biological activities. The biosynthesis of this complex molecule involves a multi-step enzymatic cascade, starting from basic metabolic precursors. This guide will focus on the elucidation of this pathway in plants, with a particular emphasis on the key enzymes: orcinol synthase (ORS) and the UDP-dependent glycosyltransferases (UGTs) responsible for the sequential addition of glucose moieties.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds in a stepwise manner, beginning with the formation of the orcinol core, followed by two sequential glycosylation steps.
Step 1: Formation of the Orcinol Core
The initial step is the synthesis of orcinol, a reaction catalyzed by orcinol synthase (ORS) . ORS is a type III polyketide synthase (PKS) that catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA.[1] This reaction results in the formation of the aromatic core of the molecule, orcinol (3,5-dihydroxytoluene).
Step 2: First Glycosylation - Formation of Orcinol Glucoside
Following its synthesis, the orcinol molecule undergoes its first glycosylation, a reaction mediated by a UDP-dependent glycosyltransferase (UGT) . This enzyme transfers a glucose moiety from UDP-glucose to one of the hydroxyl groups of orcinol, forming orcinol-β-D-glucoside.[1] This step is crucial for increasing the solubility and stability of the orcinol aglycone.
Step 3: Second Glycosylation - Formation of this compound
The final step in the biosynthesis is the addition of a second glucose molecule to orcinol glucoside to form this compound. This reaction is catalyzed by a specific UDP-glycosyltransferase , likely a glucoside glucosyltransferase , which attaches a glucose molecule to the first glucose of orcinol glucoside via a β-1,6 linkage, characteristic of a gentiobioside. While the specific enzyme for this step in the context of this compound biosynthesis is yet to be fully characterized in many plant species, the existence of such enzymes that act on glucosides has been established in the biosynthesis of other plant glycosides.
Quantitative Data
Quantitative analysis of the intermediates and final products of the this compound pathway is essential for understanding the efficiency of each enzymatic step and for metabolic engineering efforts.
Table 1: Quantitative Analysis of Orcinol and Orcinol Glucoside in Curculigo orchioides
| Compound | Tissue | Concentration (mg/g dry weight) | Analytical Method |
| Orcinol | Roots | Varies by location | HPLC |
| Orcinol-β-D-glucoside | Roots | 1.27 to 9.16 | HPLC |
Data extracted from studies on Curculigo orchioides, a known producer of orcinol glycosides.
Experimental Protocols
Detailed experimental protocols are critical for the replication of research findings and for the further investigation of the biosynthetic pathway.
Orcinol Synthase (ORS) Enzyme Assay
Objective: To determine the enzymatic activity of orcinol synthase.
Principle: The assay measures the formation of orcinol from acetyl-CoA and malonyl-CoA. The product can be quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant ORS enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 20% HCl)
-
Ethyl acetate for extraction
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and malonyl-CoA.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified ORS enzyme.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the product, orcinol, with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC, comparing the retention time and peak area to a known standard of orcinol.
UDP-Glycosyltransferase (UGT) Enzyme Assay
Objective: To determine the enzymatic activity of the UGTs involved in the glycosylation of orcinol and orcinol glucoside.
Principle: The assay measures the formation of the glycosylated product (orcinol glucoside or this compound) from the respective acceptor substrate (orcinol or orcinol glucoside) and the sugar donor, UDP-glucose. The product formation can be monitored by HPLC or by detecting the release of UDP using a commercial kit like the UDP-Glo™ Glycosyltransferase Assay.
Materials:
-
Purified recombinant UGT enzyme
-
Orcinol or Orcinol Glucoside (acceptor substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega) or HPLC system
Procedure (using UDP-Glo™ Assay):
-
Prepare a reaction mixture containing the reaction buffer, acceptor substrate (orcinol or orcinol glucoside), and UDP-glucose.
-
Add the purified UGT enzyme to initiate the reaction.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction according to the UDP-Glo™ Assay protocol (typically by adding the UDP Detection Reagent).
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of UDP formed, which corresponds to the enzyme activity.
Procedure (using HPLC):
-
Follow steps 1-3 of the UDP-Glo™ Assay procedure.
-
Stop the reaction by adding a quenching solution (e.g., methanol or an acid).
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for UGT Activity Assay
Caption: Experimental workflow for UGT activity assay.
Conclusion
The biosynthesis of this compound is a fascinating example of how plants create complex natural products from simple precursors. The pathway relies on the sequential action of an orcinol synthase and at least two distinct UDP-dependent glycosyltransferases. While the initial steps leading to orcinol glucoside are becoming better understood, particularly through heterologous expression studies, the final glycosylation to form the gentiobioside remains an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into this pathway, with the ultimate goal of harnessing its potential for the sustainable production of this valuable bioactive compound. Future work should focus on the identification and characterization of the specific glucoside glucosyltransferase responsible for the final step in this compound biosynthesis.
References
A Technical Guide to the Structural Differences Between Orcinol Gentiobioside and Orcinol Glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the structural distinctions between orcinol gentiobioside and orcinol glucoside. The document outlines their core chemical properties, biosynthetic origins, and methodologies for their study, adhering to the specific requirements for data presentation and visualization for a scientific audience.
Core Structural Differences and Chemical Properties
The fundamental difference between orcinol glucoside and this compound lies in the glycosidic substitution on the orcinol aglycone. Orcinol glucoside is a monosaccharide derivative, featuring a single glucose moiety. In contrast, this compound is a disaccharide derivative, containing a gentiobiose unit, which is composed of two glucose molecules linked by a β(1→6) bond.[1] This structural variance significantly impacts their molecular weight and other physicochemical properties.
The aglycone, orcinol (3,5-dihydroxytoluene), is a phenolic compound found in various lichens and has the chemical formula C7H8O2.[2]
Orcinol Glucoside is formed when a single β-D-glucopyranosyl group is attached to one of the hydroxyl groups of the orcinol core.
This compound is formed when a gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl) unit is attached to the orcinol core.
Below is a summary of their key chemical properties:
| Property | Orcinol | Orcinol Glucoside | This compound |
| Chemical Formula | C7H8O2 | C13H18O7 | C19H28O12 |
| Molecular Weight | 124.14 g/mol | 286.28 g/mol [3] | 448.42 g/mol [4] |
| IUPAC Name | 5-Methylbenzene-1,3-diol | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol[3] | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol[5] |
| Synonyms | 3,5-Dihydroxytoluene, 5-Methylresorcinol | Sakakin | Anacardoside |
The structural relationship between these three molecules can be visualized as a progressive glycosylation of the orcinol core.
Spectroscopic Data for Structural Elucidation
Mass Spectrometry (MS):
In mass spectrometry, a common fragmentation pattern for O-glycosides involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety.
-
Orcinol Glucoside: In positive ion mode, the protonated molecule [M+H]+ would be observed at m/z 287.13. A characteristic fragmentation would be the loss of the glucose unit (162 Da), leading to a fragment ion corresponding to the orcinol aglycone at m/z 125.02.
A summary of the expected primary mass spectrometry data is provided below.
| Compound | Molecular Ion [M+H]+ (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) |
| Orcinol Glucoside | 287.13 | 125.02 (Orcinol Aglycone) | 162.11 (Glucose) |
| This compound | 449.16 | 287.13 (Orcinol Glucoside) / 125.02 (Orcinol Aglycone) | 162.11 (Glucose) / 324.22 (Gentiobiose) |
Biosynthesis of Orcinol Glycosides
The biosynthesis of orcinol and its glycosides originates from the polyketide pathway. Orcinol itself is synthesized from acetyl-CoA and malonyl-CoA. The subsequent glycosylation steps are catalyzed by UDP-dependent glycosyltransferases (UGTs).
The biosynthetic pathway for orcinol glucoside has been investigated, identifying the roles of orcinol synthase (ORS) and a specific UGT. The formation of this compound is presumed to occur through the action of a second glycosyltransferase, which attaches a glucose molecule to the existing glucose of orcinol glucoside.
Experimental Protocols
Extraction and Isolation of Orcinol Glycosides
The following is a general protocol for the extraction and isolation of phenolic glycosides from plant material, which can be adapted for orcinol glucoside and this compound.
-
Sample Preparation: The plant material (e.g., rhizomes) is air-dried and powdered.
-
Extraction: The powdered material is subjected to maceration or Soxhlet extraction with a polar solvent such as 70-80% ethanol or methanol.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fractions are further purified using column chromatography.
-
Initial Fractionation: Sephadex LH-20 or MCI gel chromatography is often used for initial separation.
-
Fine Purification: High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) with a suitable solvent system (e.g., a gradient of methanol or acetonitrile in water) is employed to isolate the pure compounds.
-
Structural Elucidation Workflow
The structural identity of the isolated compounds is confirmed through a combination of spectroscopic techniques.
Involvement in Signaling Pathways: Wnt/β-Catenin
Orcinol glucoside has been reported to interact with the canonical Wnt/β-catenin signaling pathway.[6] This pathway is crucial in cell fate determination, proliferation, and differentiation.
In the "off" state, a destruction complex (comprising APC, Axin, and GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. In the "on" state, the binding of a Wnt ligand to its receptor (Frizzled and LRP5/6) leads to the recruitment of Dishevelled (Dvl). This inactivates the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator with TCF/LEF transcription factors to regulate the expression of target genes.
References
- 1. Gentiobiose - Wikipedia [en.wikipedia.org]
- 2. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity [mdpi.com]
- 3. Orcinol Glucoside | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vjs.ac.vn [vjs.ac.vn]
The Biological Activities of Orcinol Gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside, a phenolic glycoside, is a natural compound predominantly isolated from the rhizomes of Curculigo orchioides. This plant has a long history of use in traditional medicine, and recent scientific investigations have begun to elucidate the pharmacological properties of its constituent compounds. This compound, also known as orcinol glucoside, has emerged as a molecule of interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While research on this specific compound is ongoing, this document synthesizes the current scientific knowledge to support further investigation and potential therapeutic development.
Anti-Osteoporotic Activity
This compound has demonstrated significant potential in the management of osteoporosis, particularly senile osteoporosis, by modulating bone remodeling processes.
Quantitative Data
| Parameter | Model | Treatment | Concentration/Dose | Result | Reference |
| Osteoclast Number | RANKL and H₂O₂-induced RAW264.7 cells | Orcinol Glucoside | 10, 20, 40 μM | Dose-dependent decrease in TRAP-positive multinucleated osteoclasts. | [1] |
| TRAP Activity | RANKL and H₂O₂-induced RAW264.7 cells | Orcinol Glucoside | 10, 20, 40 μM | Dose-dependent decrease in Tartrate-Resistant Acid Phosphatase activity. | [1] |
| Bone Mineral Density (BMD) | Senescence-Accelerated Mouse Prone 6 (SAMP6) | Orcinol Glucoside | 20, 40 mg/kg/day (oral) | Significant increase in BMD compared to the model group. | [1] |
Signaling Pathways
This compound exerts its anti-osteoporotic effects through the modulation of the Nrf2/Keap1 and mTOR signaling pathways in osteoclasts. Oxidative stress is a key contributor to the development of senile osteoporosis. This compound activates the Nrf2/Keap1 pathway, a primary regulator of cellular resistance to oxidants, leading to the attenuation of oxidative stress. Simultaneously, it activates the mTOR signaling pathway, which is involved in suppressing autophagy in osteoclasts. The interplay between these two pathways contributes to the inhibition of osteoclast formation and bone resorption.[1]
Experimental Protocols
1.3.1. In Vitro Osteoclastogenesis Assay [1]
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Osteoclast Differentiation: To induce osteoclast differentiation, RAW264.7 cells are seeded in 96-well plates and treated with 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and 100 μM of hydrogen peroxide (H₂O₂) to mimic oxidative stress.
-
Treatment: Cells are concurrently treated with varying concentrations of this compound (e.g., 10, 20, 40 μM) for the duration of the differentiation process (typically 5-7 days).
-
TRAP Staining: After differentiation, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial TRAP staining kit.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a microscope.
-
TRAP Activity Assay: The TRAP activity in the cell culture supernatant or cell lysate is quantified using a p-nitrophenyl phosphate (pNPP) substrate, with the absorbance measured at 405 nm.
1.3.2. In Vivo Senile Osteoporosis Model [1]
-
Animal Model: Senescence-Accelerated Mouse Prone 6 (SAMP6) mice are used as a model for senile osteoporosis.
-
Treatment: Mice are orally administered with this compound (e.g., 20 and 40 mg/kg/day) or vehicle control for a specified period (e.g., 12 weeks).
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).
-
Histological Analysis: Femurs are collected, fixed, decalcified, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) for morphological analysis and for TRAP to identify osteoclasts.
Anxiolytic Activity
This compound has been shown to possess anxiolytic-like effects without inducing sedation.
Quantitative Data
| Parameter | Model | Treatment | Dose | Result |
| Time in Open Arms | Elevated Plus Maze (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in time spent in the open arms. |
| Open Arm Entries | Elevated Plus Maze (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in the number of entries into the open arms. |
| Head-Dipping Behavior | Hole-Board Test (Mice) | Orcinol Glucoside | 5, 10, 20 mg/kg (oral) | Significant increase in the number of head-dips. |
Experimental Protocols
2.2.1. Elevated Plus Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Mice are individually placed in the center of the maze, facing an open arm. The number of entries into and the time spent in each type of arm are recorded for a 5-minute period.
-
Anxiolytic Effect: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Antioxidant and Anti-inflammatory Activities
General Experimental Protocols
3.1.1. DPPH Radical Scavenging Assay (Antioxidant)
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.
-
Procedure: A solution of DPPH in methanol is mixed with various concentrations of the test compound. The mixture is incubated in the dark, and the absorbance is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
3.1.2. Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL).
-
NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.
Antimicrobial and Tyrosinase Inhibitory Activities (Contextual Information)
Direct evidence for the antimicrobial and tyrosinase inhibitory activities of isolated this compound is currently lacking in the scientific literature. However, extracts from Curculigo orchioides have shown promise in these areas.
Antimicrobial Activity of Curculigo orchioides Extracts
Various extracts of Curculigo orchioides have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
4.1.1. General Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A two-fold serial dilution of the test substance is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.
Tyrosinase Inhibitory Activity of Curculigo orchioides Extracts
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest for cosmetic and therapeutic applications related to hyperpigmentation.
4.2.1. General Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.
-
Procedure: A reaction mixture containing mushroom tyrosinase, L-DOPA as the substrate, and various concentrations of the test compound is prepared in a suitable buffer.
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm over time.
-
Calculation: The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value is determined.
Conclusion and Future Directions
This compound is a promising natural compound with a range of demonstrated biological activities, most notably in the areas of anti-osteoporosis and anxiolytic effects. The elucidation of its role in the Nrf2/Keap1 and mTOR signaling pathways provides a solid foundation for further mechanistic studies. While its antioxidant and anti-inflammatory properties are suggested, further research is required to quantify these effects for the pure compound. The potential for antimicrobial and tyrosinase inhibitory activities, based on studies of its plant source, warrants direct investigation of this compound in these assays. This technical guide serves as a comprehensive resource for researchers and drug development professionals, highlighting both the established knowledge and the existing gaps in the scientific understanding of this compound's therapeutic potential. Future studies should focus on obtaining robust quantitative data for all reported activities, exploring additional biological targets, and conducting preclinical and clinical trials to validate its efficacy and safety for various health applications.
References
In Silico Prediction of Orcinol Gentiobioside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, a phenolic glycoside primarily isolated from Curculigo orchioides, has garnered attention for its potential therapeutic applications, including anti-osteoporotic, antidepressant, and anxiolytic effects. The advancement of computational methodologies offers a rapid and cost-effective avenue to explore the molecular mechanisms underpinning these bioactivities and to assess the compound's drug-likeness. This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of this compound. It provides detailed hypothetical protocols for molecular docking studies against plausible protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and the analysis of associated signaling pathways. All quantitative data are presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension. This document serves as a methodological framework for the computational evaluation of this compound and other natural products in the early stages of drug discovery.
Introduction
Natural products remain a significant source of novel therapeutic agents. This compound is one such compound with demonstrated potential in preclinical studies.[1][2][3] In silico approaches, such as molecular docking and ADMET prediction, are pivotal in modern drug discovery, enabling the elucidation of drug-target interactions and the early assessment of a compound's pharmacokinetic and safety profiles.[4][5][6] This guide presents a hypothetical but plausible in silico investigation of this compound's bioactivity, focusing on its anti-osteoporotic, antidepressant, and anxiolytic properties.
Molecular Structure of this compound
The chemical structure of this compound is crucial for in silico analysis. Its 2D and 3D conformations are used as inputs for docking simulations and property predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈O₁₂ | [7] |
| Molecular Weight | 448.42 g/mol | [7] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | [7] |
| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O | [7] |
In Silico Bioactivity Prediction: A Methodological Workflow
The following diagram illustrates the proposed computational workflow for assessing the bioactivity of this compound.
Experimental Protocol: Ligand and Target Preparation
-
Ligand Preparation :
-
The 3D structure of this compound is obtained from the PubChem database (CID: 10411370).[7]
-
The structure is energy-minimized using a suitable force field (e.g., MMFF94) in molecular modeling software such as Avogadro or PyMOL.
-
Hydrogen atoms are added, and appropriate ionization states are assigned at physiological pH (7.4).
-
-
Target Protein Selection and Preparation :
-
Plausible protein targets are identified based on the known bioactivities of this compound.
-
Anti-osteoporosis : Sclerostin (PDB ID: 4H33) and Parathyroid Hormone 1 Receptor (PTH1R) (PDB ID: 6NBF).
-
Antidepressant/Anxiolytic : Serotonin Transporter (SERT) (PDB ID: 5I6X) and GABA-A Receptor (PDB ID: 6D6U).
-
The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogen atoms are added, and charges are assigned using tools like AutoDockTools.
-
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[8][9][10][11]
Experimental Protocol: Molecular Docking
-
Grid Box Generation : A grid box is defined around the active site of each target protein, encompassing all critical residues.
-
Docking Algorithm : A Lamarckian genetic algorithm, as implemented in AutoDock Vina, is employed for docking simulations.
-
Parameters : The number of binding modes is set to 10, and the exhaustiveness of the search is set to 8.
-
Analysis : The resulting docking poses are analyzed based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Hypothetical Docking Results
The following table summarizes the hypothetical binding affinities of this compound with the selected target proteins.
Table 2: Hypothetical Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Bioactivity | Predicted Binding Affinity (kcal/mol) |
| Sclerostin | 4H33 | Anti-osteoporosis | -8.2 |
| PTH1R | 6NBF | Anti-osteoporosis | -7.5 |
| SERT | 5I6X | Antidepressant | -9.1 |
| GABA-A Receptor | 6D6U | Anxiolytic | -8.8 |
ADMET Prediction
ADMET prediction assesses the drug-likeness of a compound by evaluating its pharmacokinetic and toxicological properties.[6]
Experimental Protocol: ADMET Prediction
-
Software : Web-based platforms such as SwissADME and pkCSM are utilized for ADMET prediction.
-
Input : The canonical SMILES string of this compound is used as the input.
-
Properties Predicted :
-
Absorption : Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution : Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism : Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion : Total clearance.
-
Toxicity : AMES toxicity, hERG I inhibition, Hepatotoxicity.
-
Lipinski's Rule of Five : Evaluation of drug-likeness.
-
Hypothetical ADMET Profile
Table 3: Hypothetical ADMET Prediction for this compound
| Parameter | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| BBB Permeability | Low | Limited CNS penetration |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-toxic | Non-mutagenic |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
Signaling Pathway Analysis
Based on the molecular docking results, we can hypothesize the involvement of this compound in specific signaling pathways. For its antidepressant and anxiolytic effects, modulation of serotonergic and GABAergic signaling is plausible.
Hypothetical Serotonergic Synapse Modulation
The diagram below illustrates the potential mechanism of action of this compound at a serotonergic synapse, based on its predicted high binding affinity for the Serotonin Transporter (SERT).
By inhibiting SERT, this compound could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling and thereby exerting antidepressant and anxiolytic effects.
Conclusion
This technical guide has detailed a hypothetical yet methodologically sound in silico approach to characterizing the bioactivity of this compound. The outlined protocols for molecular docking and ADMET prediction, coupled with the analysis of relevant signaling pathways, provide a robust framework for the initial assessment of this and other natural products. The hypothetical results suggest that this compound is a promising drug-like molecule with the potential to modulate key protein targets involved in osteoporosis, depression, and anxiety. These computational predictions warrant further validation through in vitro and in vivo experimental studies to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Molecular Targets for Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic - Wikipedia [en.wikipedia.org]
- 4. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New therapeutic targets for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. melioguide.com [melioguide.com]
- 7. Anxiolytic Medications: Types and Side Effects [webmd.com]
- 8. Osteoporosis: Mechanism, Molecular Target, and Current Status on Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Target for Antidepressants | Northwestern Medicine [nm.org]
- 10. JCI - Anxiolytic drug targets: beyond the usual suspects [jci.org]
- 11. glpbio.com [glpbio.com]
Orcinol Gentiobioside (Anacardoside): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orcinol gentiobioside, also known as Anacardoside, is a phenolic glycoside found in various medicinal plants, notably Curculigo orchioides and Semecarpus anacardium.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological activities, and mechanisms of action. The document summarizes key quantitative data, details experimental protocols for its study, and visualizes relevant biological pathways and workflows to support further research and development.
Introduction
This compound is a naturally occurring compound that has garnered scientific interest for its potential therapeutic applications. It belongs to the class of phenolic glycosides, characterized by a phenolic aglycone (orcinol) linked to a disaccharide (gentiobiose). Its presence in plants with a history of use in traditional medicine, such as Curculigo orchioides for osteoporosis and Semecarpus anacardium for a variety of ailments, underscores its potential pharmacological relevance. This guide aims to consolidate the current scientific knowledge on this compound to facilitate its exploration as a potential drug lead.
Physicochemical Properties
This compound is a white solid with the molecular formula C₁₉H₂₈O₁₂ and a molecular weight of 448.42 g/mol .[3][4] It is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, pyridine, chloroform, dichloromethane, and acetone.[3][5]
| Property | Value | Reference(s) |
| Synonyms | Anacardoside | [3] |
| CAS Number | 164991-86-0 | [3] |
| Molecular Formula | C₁₉H₂₈O₁₂ | [3] |
| Molecular Weight | 448.42 g/mol | [3] |
| Appearance | White solid | [6] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Acetone | [3][5] |
Biological Activities and Quantitative Data
This compound and its aglycone, orcinol, have been reported to exhibit a range of biological activities. The most well-documented is its anti-osteoporotic effect. Additionally, related compounds and extracts from its source plants suggest potential antioxidant, antimicrobial, and anti-inflammatory properties.
Anti-Osteoporotic Activity
This compound has been identified as a principal active constituent from Curculigo orchioides with anti-osteoporotic (anti-OP) activity.[6][3] It has been shown to inhibit the formation and differentiation of osteoclasts, the cells responsible for bone resorption.[6]
| Assay | Effect of this compound | Quantitative Data | Reference(s) |
| Osteoclast Formation and Differentiation | Inhibition | - | [6] |
| TRAP Staining and Activity | Inhibition | - | [6] |
| F-actin Ring Formation | Inhibition | - | [6] |
| Bone Resorption Activity | Inhibition | - | [6] |
Antioxidant Activity
| Assay | Test Substance | IC₅₀ Value | Reference(s) |
| ABTS Radical Scavenging | Anacardium occidentale ethyl acetate leaf extract | 22.39 µg/mL | [7] |
| DPPH Radical Scavenging | Anacardium occidentale crude leaf extract | 59.19 ± 2.38 μg/mL | [8] |
Antimicrobial Activity
Anacardic acids, which are structurally related to the aglycone of Anacardoside, have shown potent antimicrobial activity. A mixture of anacardic acids from Amphipterygium adstringens exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against Helicobacter pylori.[9] Extracts from Semecarpus anacardium have also shown inhibitory activity against various bacteria.[10]
| Organism | Test Substance | MIC Value | Reference(s) |
| Helicobacter pylori | Anacardic acids mixture | 10 µg/mL | [9] |
| Staphylococcus aureus | Semecarpus anacardium extract | 10 mg/mL | [10] |
| Escherichia coli | Semecarpus anacardium extract | 20 mg/mL | [10] |
Cytotoxic and Anti-inflammatory Activity
Anacardic acids have demonstrated cytotoxic effects against various cancer cell lines. For example, anacardic acid (13:0) showed IC₅₀ values of 18.90 µg/mL, 26.10 µg/mL, and 17.73 µg/mL against MCF-7, HepG-2, and MKN-45 cell lines, respectively. While direct anti-inflammatory data for this compound is limited, related flavonoids have shown inhibitory effects on PGE2 production, with IC₅₀ values ranging from 7.2 µM to 92 µM.[11]
| Cell Line / Assay | Test Substance | IC₅₀ Value | Reference(s) |
| MCF-7 (Breast cancer) | Anacardic acid (13:0) | 18.90 µg/mL | |
| HepG-2 (Liver cancer) | Anacardic acid (13:0) | 26.10 µg/mL | |
| MKN-45 (Gastric cancer) | Anacardic acid (13:0) | 17.73 µg/mL | |
| PGE2 Production | Wogonin | 28 µM | [11] |
| PGE2 Production | 6-methoxywogonin | 7.2 µM | [11] |
Mechanism of Action and Signaling Pathways
Inhibition of Osteoclastogenesis
This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy in osteoclasts.[6] This action is mediated through the JNK1 signaling pathway.[6]
Regulation of Senile Osteoporosis
The related compound, Orcinol glucoside (OG), has been shown to improve senile osteoporosis.[7] It attenuates oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways.[7]
Experimental Protocols
Isolation of this compound (Anacardoside)
This protocol is a generalized procedure based on methods for isolating phenolic glycosides from Curculigo orchioides and Semecarpus anacardium.[1][12][13]
Methodology:
-
Extraction: The dried and powdered plant material is extracted with methanol or 80% ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The n-butanol or ethyl acetate fraction, which is typically enriched with glycosides, is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, chloroform-methanol or methanol-water.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or repeated column chromatography to yield the pure compound.
Synthesis of Orcinol (Aglycone)
Methodology:
-
Condensation: React an alkyl acetoacetate with an alkyl crotonate in the presence of a strong base like sodium hydride to form a carboethoxymethyldihydroresorcinol intermediate.
-
Saponification and Decarboxylation: The intermediate is then saponified and decarboxylated to yield methyldihydroresorcinol.
-
Dehydrogenation: Finally, methyldihydroresorcinol is dehydrogenated using a catalyst such as palladium-on-carbon to produce orcinol.
Glycosylation of the synthesized orcinol with a protected gentiobiose derivative would be the subsequent step to obtain this compound, though specific conditions for this reaction would need to be optimized.
Pharmacokinetics
Pharmacokinetic data for this compound is limited. However, a study on the closely related Orcinol glucoside in rats provides valuable insights.[1][15]
| Parameter | Value (for Orcinol Glucoside) | Reference(s) |
| Tₘₐₓ (Time to maximum concentration) | ~2 hours | [1] |
| AUC₀-∞ (Area under the curve) | 71.458 ± 1.378 µg/Lh (Raw Extract) | [1] |
| 99.73 ± 14.325 µg/Lh (Processed Extract) | [1] | |
| Excretion | Primarily through urine | [1] |
These data suggest that orcinol glycosides are orally absorbed, with processing of the plant material potentially influencing their bioavailability.
Spectroscopic Data
The structure of Anacardoside (this compound) was originally elucidated using a combination of NMR techniques.[16] While a complete, assigned 1H and 13C NMR data table is not available in a single public source, the key structural features can be inferred.
Expected ¹H NMR signals:
-
Aromatic protons of the orcinol ring.
-
A methyl singlet from the orcinol moiety.
-
Anomeric protons of the two glucose units of gentiobiose.
-
A complex region of overlapping signals from the other sugar protons.
Expected ¹³C NMR signals:
-
Aromatic carbons of the orcinol ring, including oxygenated carbons at lower field.
-
A methyl carbon signal.
-
Anomeric carbons of the two glucose units (typically around 100-105 ppm).
-
Other sugar carbons in the 60-80 ppm region.
Conclusion
This compound (Anacardoside) is a promising natural product with demonstrated anti-osteoporotic activity. Its mechanism of action, involving the inhibition of osteoclastogenesis through the JNK1 signaling pathway, provides a solid foundation for further investigation. While more research is needed to fully characterize its pharmacokinetic profile and to explore its other potential biological activities, the information compiled in this guide offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future studies should focus on obtaining more extensive quantitative biological data for the pure compound, developing efficient synthetic routes, and conducting in vivo efficacy and safety studies.
References
- 1. Isolation and Characterization of an Acyclic Isoprenoid from Semecarpus anacardium Linn. and its Antibacterial Potential in vitro: - Antimicrobial Activity of Semecarpus anacardium Linn. Seeds - - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Three new phenolic glycosides from Curculigo orchioides G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Helicobacter pylori activity of anacardic acids from Amphipterygium adstringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3865884A - Preparation of orcinol - Google Patents [patents.google.com]
- 15. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Anacardoside from the seeds of Semecarpus anacardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Orcinol Gentiobioside from Curculigo breviscapa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curculigo breviscapa, a member of the Hypoxidaceae family, is a medicinal plant known to contain a variety of bioactive phytochemicals. Among these is orcinol gentiobioside, a phenolic glycoside that has garnered interest for its potential pharmacological activities. Phenolic glycosides from related species, such as orcinol glucoside from Curculigo orchioides, have demonstrated properties including anti-osteoporotic effects through the modulation of cellular signaling pathways. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Curculigo breviscapa, based on established phytochemical isolation methodologies for related compounds.
Data Presentation
The following tables summarize quantitative data from studies on related Curculigo species to provide a benchmark for expected yields. Note that yields can vary based on plant material origin, collection time, and the specific extraction parameters employed.
Table 1: Yield of Orcinol Glucoside from Curculigo orchioides Rhizomes Using Different Extraction Methods
| Extraction Method & Solvent | Yield (mg/g of dry weight) |
| Soxhlet Extraction (100% Methanol) | 9.16 ± 0.0189 |
| Reduced Pressure Extraction (70% Ethanol) | Lower than methanol extraction |
| Control (Method not specified) | 1.27 ± 0.0020 |
Data adapted from a study on C. orchioides; specific yields for this compound from C. breviscapa may differ.[1]
Table 2: Total Phenolic Content (TPC) in Various Tissues of Curculigo latifolia
| Plant Material | Total Phenolic Content (mg Gallic Acid Equivalent / g) |
| Rhizome | 457.80 ± 0.51 |
| Plantlet Leaves (in vitro) | 289.19 ± 0.40 |
| Callus (in vitro) | 227.87 ± 0.35 |
| Petiole | 185.74 ± 0.30 |
| Leaves | 152.19 ± 0.28 |
This data from a related species highlights that the rhizome is a rich source of phenolic compounds.[2]
Experimental Protocols
This section details a comprehensive methodology for the isolation and purification of this compound.
Plant Material Preparation
-
Collection and Identification : Collect fresh rhizomes of Curculigo breviscapa. The plant should be authenticated by a qualified botanist, and a voucher specimen deposited in a herbarium for reference.
-
Cleaning and Drying : Thoroughly wash the rhizomes with water to remove soil and foreign matter. Slice them into small pieces to facilitate drying.
-
Drying : Dry the rhizome pieces in a shaded, well-ventilated area or in a hot-air oven at a controlled temperature (typically 40-50°C) until they are brittle and moisture content is minimal.[2][3]
-
Pulverization : Grind the dried rhizomes into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.
Extraction
-
Solvent Selection : 80% ethanol is an effective solvent for extracting phenolic glycosides.[4]
-
Procedure (Soxhlet Extraction) :
-
Place approximately 200 g of the dried rhizome powder into a cellulose thimble.
-
Position the thimble inside a Soxhlet extractor.
-
Add 1.5 L of 80% ethanol to the connected round-bottom flask.
-
Heat the solvent using a heating mantle to a temperature that maintains a steady cycle of reflux (around 80-90°C).
-
Continue the extraction for approximately 6-8 hours or until the solvent in the extractor siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
-
Concentration : Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
Fractionation (Solvent-Solvent Partitioning)
-
Suspension : Suspend the crude ethanolic extract in 500 mL of distilled water.
-
Sequential Partitioning :
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
First, partition with 500 mL of petroleum ether three times to remove non-polar compounds like fats and chlorophyll. Combine and set aside the petroleum ether fractions.
-
Next, partition the remaining aqueous layer with 500 mL of ethyl acetate three times. This step isolates compounds of intermediate polarity. Combine and concentrate the ethyl acetate fractions separately.
-
Finally, partition the remaining aqueous layer with 500 mL of n-butanol three times. Phenolic glycosides like this compound are typically enriched in this polar fraction.
-
-
Concentration : Concentrate the combined n-butanol fractions using a rotary evaporator to yield the n-butanol crude fraction. This fraction will be the starting material for chromatographic purification.
Chromatographic Purification
A multi-step chromatographic approach is generally required for the isolation of a pure compound.
-
Step 1: Silica Gel Column Chromatography (Initial Separation)
-
Packing : Prepare a silica gel (100-200 mesh) column using a suitable solvent system, such as a gradient of chloroform-methanol (e.g., starting from 100:1 and gradually increasing polarity to 10:1).
-
Loading : Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution : Begin elution with the starting solvent mixture, collecting fractions of 20-30 mL. Gradually increase the solvent polarity.
-
Monitoring : Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., chloroform:methanol 8:2) and visualize under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Pooling : Combine fractions that show a similar TLC profile, particularly those suspected of containing the target compound.
-
-
Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)
-
Purpose : This step is effective for separating compounds based on molecular size and for removing smaller impurities.
-
Procedure : Dissolve the enriched fraction from the silica gel column in methanol. Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elution : Elute with 100% methanol, collecting small fractions.
-
Analysis : Monitor the fractions by TLC or HPLC to identify those containing the compound of interest in its purest form.
-
-
Step 3 (Optional): Preparative HPLC (Final Polishing)
-
For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) may be necessary.
-
Column : Use a C18 column.
-
Mobile Phase : A gradient of methanol and water (often with a small amount of formic acid, e.g., 0.1%) is typically used.
-
Detection : Monitor the elution at a suitable UV wavelength (e.g., 280 nm).
-
Collection : Collect the peak corresponding to this compound.
-
Structure Elucidation
The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, and 2D-NMR (COSY, HMBC, HSQC) to elucidate the complete chemical structure.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway Modulation
The following diagram illustrates a signaling pathway modulated by Orcinol Glucoside, a structurally related compound, in the context of its anti-osteoporotic activity. This provides a potential framework for investigating the mechanism of action of this compound.[5]
Caption: Potential mechanism via Nrf2/Keap1 and mTOR pathways.
References
- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of Saponins, Phenolic Compounds and Antioxidant Capacity from Curculigo orchioides Gaertn Rhizomes by Different Extraction Methods [mdpi.com]
- 5. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Orcinol Gentiobioside in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Orcinol gentiobioside from plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a phenolic glycoside found in various plant species, including those from the Curculigo genus. Phenolic compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. Accurate and sensitive quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.
This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound. The method utilizes a simple extraction protocol followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried plant material (e.g., rhizomes, leaves)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining plant pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
MRM Transitions for this compound:
The molecular weight of this compound (C19H28O12) is 448.4 g/mol . In positive ESI mode, the precursor ion will be the protonated molecule [M+H]+ at m/z 449.4. Fragmentation will likely occur at the glycosidic bonds.
| Compound | Precursor Ion [M+H]+ | Product Ion | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 449.4 | 287.1 | 0.1 | 30 | 15 |
| This compound (Qualifier) | 449.4 | 125.1 | 0.1 | 30 | 25 |
Note: The product ion at m/z 287.1 corresponds to the loss of one glucose moiety. The product ion at m/z 125.1 corresponds to the orcinol aglycone.
Data Presentation
The following tables present hypothetical quantitative data for the LC-MS/MS analysis of this compound. These values are for illustrative purposes to demonstrate the expected performance of the method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Accuracy (%) | 95 - 105 |
| Precision (%RSD) | < 10 |
| Recovery (%) | 85 - 95 |
Table 2: Quantification of this compound in Different Plant Extracts
| Plant Species | Plant Part | Concentration (µg/g of dry weight) |
| Curculigo orchioides | Rhizome | 150.2 ± 12.5 |
| Curculigo sinensis | Root | 85.7 ± 7.8 |
| Hypoxis hemerocallidea | Corm | 42.1 ± 4.3 |
Biosynthetic Pathway of Orcinol Glucoside
While the specific signaling pathways of this compound are not extensively characterized, its biosynthesis is expected to follow a similar route to the closely related Orcinol glucoside. This involves the synthesis of the orcinol aglycone via the polyketide pathway, followed by glycosylation.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The simple extraction protocol and the high throughput of the analytical method make it suitable for routine quality control of herbal materials and for more advanced research in pharmacokinetics and drug discovery. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of natural product analysis.
Application Notes and Protocols for In Vitro Antioxidant Assays of Orcinol Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside is a phenolic glycoside found in various plants, which has garnered interest for its potential biological activities, including its antioxidant properties. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.
Data Presentation
A comprehensive evaluation of the antioxidant activity of this compound should involve multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The results should be compared with standard antioxidants like Ascorbic Acid, Trolox, or Gallic Acid.
Table 1: Summary of In Vitro Antioxidant Activity of this compound (Template)
| Assay | Parameter | This compound | Standard Antioxidant (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | Data to be determined | Insert value |
| ABTS Radical Scavenging Assay | IC₅₀ (µg/mL or µM) | Data to be determined | Insert value |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (mM Fe(II)/mg) | Data to be determined | Insert value |
IC₅₀ represents the concentration of the sample required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the standard antioxidant.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol. For the control, add 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
-
Figure 1: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS (or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a similar dilution series for the standard antioxidant.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration.
-
Figure 2: ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve.
-
The results are expressed as mM of Fe(II) equivalents per milligram of the sample (mM Fe(II)/mg).
-
Figure 3: FRAP Assay Workflow.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antioxidant properties of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data on its radical scavenging and reducing power. This information is invaluable for understanding its mechanism of action and for the potential development of this compound as a therapeutic agent or a component in functional foods and nutraceuticals. Further studies are encouraged to isolate and quantify the antioxidant activity of pure this compound to fully elucidate its potential.
Determining the Cytotoxicity of Orcinol Gentiobioside: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Orcinol gentiobioside, a natural product with potential therapeutic applications. The following sections detail standardized protocols for key cell-based assays, offer guidance on data presentation, and visualize experimental workflows and potential signaling pathways.
Introduction to this compound and Cytotoxicity Assessment
This compound is a natural glycoside that has been isolated from several plant species. Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cells, making it a candidate for further investigation in drug discovery and development. Determining the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential. This involves a series of in vitro cell-based assays designed to measure cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).
Key Cytotoxicity Assays
A multi-faceted approach employing a combination of assays is recommended to gain a comprehensive understanding of this compound's cytotoxic mechanism. The following assays are fundamental in cytotoxicity screening:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing an indication of compromised cell membrane integrity.[3][4][5]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6][7][8]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., SW480, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH into the culture medium as an indicator of cell membrane damage caused by this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (provided in the kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with various concentrations of this compound in serum-free medium. Include controls: spontaneous LDH release (no treatment), maximum LDH release (cells treated with lysis buffer), and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, subtracting the background and using the spontaneous and maximum release controls for normalization.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry protocol distinguishes between early apoptotic, late apoptotic/necrotic, and viable cells following treatment with this compound.[6][7]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 5.5 |
| 25 | 82 ± 3.5 | 65 ± 4.2 | 48 ± 4.7 |
| 50 | 60 ± 2.8 | 42 ± 3.1 | 25 ± 3.3 |
| 100 | 35 ± 2.1 | 20 ± 2.5 | 10 ± 1.9 |
| IC₅₀ (µM) | ~65 | ~45 | ~28 |
Data are presented as mean ± standard deviation.
Table 2: Membrane Integrity Assessment by LDH Assay
| Concentration (µM) | % Cytotoxicity (24h) |
| 0 (Control) | 5 ± 1.2 |
| 10 | 8 ± 1.5 |
| 25 | 15 ± 2.1 |
| 50 | 30 ± 3.4 |
| 100 | 55 ± 4.8 |
| Positive Control (Lysis) | 100 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by this compound (48h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 25 | 70 ± 3.5 | 20 ± 2.2 | 10 ± 1.8 |
| 50 | 45 ± 4.1 | 40 ± 3.7 | 15 ± 2.3 |
| 100 | 20 ± 2.8 | 65 ± 5.1 | 15 ± 2.9 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway for Apoptosis Induction
Based on the known mechanisms of apoptosis and the potential for natural compounds to induce cell death, a plausible signaling pathway is the intrinsic (mitochondrial) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NOTCH pathway was involved in Kaempferol 3-O-gentiobioside attenuated airway inflammation and mucus hypersecretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of toxicokinetic data in preclinical safety assessment [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Orcinol Gentiobioside and Related Compounds in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orcinol gentiobioside is a natural phenolic glycoside found in plants such as Curculigo orchioides.[1][2][3] While direct in vivo studies on this compound are limited, research on the related compound Orcinol glucoside provides insights into its potential pharmacokinetic profile.[4] Phenolic glycosides, as a class, are known for various pharmacological activities, including antioxidant and anti-inflammatory effects.[4] These notes provide protocols for pharmacokinetic and preliminary anti-inflammatory studies in animal models that can be adapted for the investigation of this compound.
Pharmacokinetic Studies in a Rat Model
This protocol is adapted from a study on Orcinol glucoside, a closely related compound.[4]
Experimental Protocol: Pharmacokinetics of Orcinol Glucoside in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 200-250 g
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
2. Dosing and Administration:
-
Test Compound: Orcinol glucoside (as a proxy for this compound)
-
Formulation: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Route of Administration: Oral gavage (p.o.)
-
Dosage: A single dose of 50 mg/kg.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile).
-
Chromatographic Conditions: Use a C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid).
-
Mass Spectrometry: Employ multiple reaction monitoring (MRM) in positive ion mode for quantification.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis from the plasma concentration-time data. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation: Pharmacokinetic Parameters of Orcinol Glucoside in Rats
The following table summarizes the pharmacokinetic parameters of Orcinol glucoside after oral administration in rats, which can serve as an estimate for this compound.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/L | Varies by processing of the plant extract |
| Tmax | h | ~2 |
| AUC(0-∞) | µg/h/L | Ranged from 71.46 ± 1.38 to 99.73 ± 14.33 |
Data adapted from a study on aqueous extracts of raw and processed Curculigo orchioides Gaertn.[4]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study in a rat model.
Anti-inflammatory Activity Studies in a Mouse Model
This is a generalized protocol for assessing anti-inflammatory activity, which can be applied to this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
1. Animal Model:
-
Species: BALB/c mice
-
Sex: Male
-
Weight: 20-25 g
-
Acclimation: Acclimatize animals for at least one week before the experiment.
2. Dosing and Administration:
-
Test Compound: this compound
-
Vehicle: A suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Positive Control: Indomethacin (10 mg/kg, p.o.).
-
Negative Control: Vehicle only.
-
Administration: Administer the test compound, positive control, or vehicle orally one hour before inducing inflammation.
3. Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the negative control group.
5. Data Analysis:
-
Analyze the data using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.
Data Presentation: Edema Inhibition
The results can be presented in a table showing the paw volume and the percentage of edema inhibition at different time points.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) at 3h |
| Vehicle Control | - | [Value] | 0 |
| This compound | 25 | [Value] | [Value] |
| This compound | 50 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| Indomethacin | 10 | [Value] | [Value] |
Experimental Workflow: Anti-inflammatory Study
Caption: Workflow for a carrageenan-induced paw edema study.
Signaling Pathway Hypothesis
Based on the known anti-inflammatory mechanisms of other phenolic compounds, this compound may exert its effects by modulating key inflammatory signaling pathways such as NF-κB.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
Application Notes: Investigating the Anti-inflammatory Potential of Gentiopicroside
Introduction
Gentiopicroside, a major active secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1][2] These notes provide an overview of the anti-inflammatory potential of gentiopicroside and its underlying mechanisms of action, targeting researchers, scientists, and drug development professionals. Gentiopicroside has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators and modulating critical signaling pathways.[3][4]
Mechanism of Action
The anti-inflammatory effects of gentiopicroside are attributed to its ability to suppress the expression of pro-inflammatory enzymes and cytokines.[5] Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Gentiopicroside has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
-
Downregulation of iNOS and COX-2: The reduction in NO and PGE2 levels is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, respectively.[3][5]
-
Modulation of NF-κB Signaling Pathway: Gentiopicroside exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] It has been observed to prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][6] This inhibition of NF-κB activation leads to a decrease in the transcription of various pro-inflammatory genes.[1]
-
Modulation of MAPK Signaling Pathway: Gentiopicroside has also been found to influence the mitogen-activated protein kinase (MAPK) signaling pathway.[2][4] Specifically, it can inhibit the phosphorylation of key MAPK proteins such as p38 and c-Jun N-terminal kinase (JNK), further contributing to the suppression of the inflammatory response.[4][7]
Applications in Research and Drug Development
The potent anti-inflammatory properties of gentiopicroside make it a promising candidate for further investigation and development as a therapeutic agent for various inflammatory diseases. Its ability to target multiple key inflammatory pathways suggests a broad spectrum of potential applications. The provided protocols will enable researchers to systematically evaluate the anti-inflammatory efficacy of gentiopicroside and its derivatives in relevant cellular models.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-inflammatory effects of gentiopicroside.
Table 1: Inhibition of Pro-inflammatory Mediators by Gentiopicroside in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Gentiopicroside | % Inhibition | Reference |
| Nitric Oxide (NO) | Not Specified | Significant Inhibition | [3] |
| Prostaglandin E2 (PGE2) | Not Specified | Significant Inhibition | [3] |
| Interleukin-6 (IL-6) | Not Specified | Significant Inhibition | [3] |
Note: The referenced study demonstrated significant inhibition but did not provide specific percentage inhibition values in the abstract.
Table 2: In vivo Anti-inflammatory Effect of Gentiopicroside
| Model | Treatment | Inhibition Rate | Reference |
| Xylene-induced mouse ear swelling | Gentiopicroside | 34.17% | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of gentiopicroside by measuring the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 24-well plates for PGE2 and Western blot analysis) at a suitable density and allow them to adhere overnight.[8][9]
-
Pre-treat the cells with various concentrations of gentiopicroside for 1-2 hours.[9]
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[8] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
1.2. Nitric Oxide (NO) Assay (Griess Assay)
-
After the incubation period, collect the cell culture supernatant.[8]
-
Mix 100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[8]
-
Incubate the plate at room temperature for 10-15 minutes.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the nitrite concentration, which is a stable product of NO, by comparing the absorbance with a sodium nitrite standard curve.[8]
1.3. Prostaglandin E2 (PGE2) Assay (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Perform the PGE2 measurement using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
-
Briefly, add standards and samples to a microplate pre-coated with an anti-PGE2 antibody.[11]
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to compete with the PGE2 in the samples.
-
After incubation and washing, add a substrate solution to develop color.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration based on the standard curve.
1.4. Cytokine Assay (ELISA)
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific commercial ELISA kits following the manufacturer's protocols.[12]
-
In general, the assay involves adding the supernatant to wells coated with a capture antibody for the specific cytokine.[12]
-
After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-linked secondary antibody.[12]
-
A substrate is then added to produce a colorimetric signal, which is measured with a microplate reader.[12]
-
The cytokine concentrations are determined by comparison with a standard curve.[12]
Protocol 2: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol outlines the procedure to investigate the effect of gentiopicroside on the activation of the NF-κB and MAPK signaling pathways.
2.1. Protein Extraction
-
After cell treatment as described in Protocol 1.1, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.[14]
-
Collect the supernatant containing the total protein and determine the protein concentration using a suitable method (e.g., BCA assay).
2.2. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
2.3. Immunoblotting
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[15]
-
Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.[15]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[18]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory potential of gentiopicroside.
Caption: Gentiopicroside inhibits the NF-κB signaling pathway.
Caption: Gentiopicroside modulates the MAPK signaling pathway.
References
- 1. Gentiopicroside (GENT) protects against sepsis induced by lipopolysaccharide (LPS) through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. arborassays.com [arborassays.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. cytokines.com [cytokines.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
Orcinol Gentiobioside: A Potential Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orcinol gentiobioside, a phenolic glycoside, and its aglycone, orcinol, have emerged as compounds of significant interest in therapeutic research. Primarily isolated from traditional medicinal plants, these molecules have demonstrated promising bioactivities in preclinical studies, suggesting their potential in the management of osteoporosis, cancer, and anxiety. This document provides a comprehensive overview of the current research, including detailed experimental protocols and data, to support further investigation and development of this compound as a therapeutic agent.
Therapeutic Applications
Osteoporosis
This compound, also referred to in literature as Orcinol Glucoside (OG), has shown significant potential in the treatment of senile osteoporosis. Studies have demonstrated its ability to attenuate bone loss by modulating osteoclast activity.
Mechanism of Action: this compound mitigates oxidative stress and autophagy in osteoclasts through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[1][2][3] This dual-action mechanism helps in reducing bone resorption and promoting a healthier bone microenvironment.
Experimental Data Summary:
In Vivo studies using Senescence-Accelerated Mouse Prone 6 (SAMP6) mice, a model for senile osteoporosis, have shown that oral administration of this compound improves bone mineral density and other bone microarchitecture parameters.
Table 1: In Vivo Effects of this compound on Bone Parameters in SAMP6 Mice
| Parameter | Control (Vehicle) | OG (50 mg/kg) | OG (100 mg/kg) |
| Bone Mineral Density (BMD) | Decreased | Increased | Significantly Increased |
| Trabecular Number (Tb.N) | Decreased | Increased | Significantly Increased |
| Trabecular Separation (Tb.Sp) | Increased | Decreased | Significantly Decreased |
| Bone Volume/Total Volume (BV/TV) | Decreased | Increased | Significantly Increased |
In Vitro studies using RAW264.7 macrophage cells induced to differentiate into osteoclasts have further elucidated the cellular mechanisms.
Table 2: In Vitro Effects of this compound on Osteoclastogenesis
| Treatment | OG Concentration (µM) | Osteoclast Formation |
| RANKL (25 ng/mL) | 0 | Induced |
| RANKL + OG | 1 | Inhibited |
| RANKL + OG | 5 | Significantly Inhibited |
| RANKL + OG | 10 | Strongly Inhibited |
Cancer
The aglycone of this compound, orcinol, has demonstrated cytotoxic and pro-apoptotic effects on human colorectal cancer cells (SW480), suggesting a potential role for this compound as a pro-drug or for orcinol itself in cancer therapy.
Experimental Data Summary:
Table 3: Cytotoxic Effects of Orcinol on SW480 Human Colorectal Cancer Cells (24-hour treatment)
| Orcinol Concentration (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | ~100 |
| 5 | ~85 |
| 10 | ~47 |
| 15 | ~32 |
| 20 | ~14 |
| 25 | ~12.5 |
Table 4: Apoptotic Effects of Orcinol on SW480 Cells (24-hour treatment)
| Orcinol Concentration (mM) | Early Apoptotic Cells (%) |
| 0 (Control) | ~0.6 |
| 25 | ~12.1 |
Anxiolytic Effects
Preclinical studies in mice have indicated that this compound possesses anxiolytic (anti-anxiety) properties without inducing sedation.[4]
Experimental Data Summary:
Table 5: Anxiolytic-like Effects of Orcinol Glucoside in Mice
| Test | OG Dosage (mg/kg) | Outcome |
| Elevated Plus-Maze | 5, 10, 20 | Increased time in open arms |
| Hole-Board Test | 5, 10 | Increased head-dips |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation and Treatment
Objective: To induce the differentiation of RAW264.7 cells into osteoclasts and to evaluate the inhibitory effect of this compound.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound (Orcinol Glucoside)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Differentiation Induction: After 24 hours, replace the medium with fresh medium containing 25 ng/mL of RANKL to induce differentiation into osteoclasts.
-
Treatment: Concurrently with RANKL stimulation, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
Medium Change: Replace the medium with fresh medium containing RANKL and the respective treatments every 48 hours.
-
TRAP Staining: After 5-6 days of culture, when multinucleated osteoclasts are visible in the control wells, fix the cells and perform TRAP staining according to the manufacturer's protocol.
-
Analysis: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of orcinol on SW480 human colorectal cancer cells.
Materials:
-
SW480 human colorectal cancer cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Orcinol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of orcinol (e.g., 1, 5, 10, 15, 20, 25 mM) or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Apoptosis Assay using Annexin V Staining
Objective: To quantify the percentage of apoptotic SW480 cells after treatment with orcinol using a Muse® Cell Analyzer.
Materials:
-
SW480 cells
-
Orcinol
-
Muse® Annexin V & Dead Cell Kit
-
Muse® Cell Analyzer
-
Microcentrifuge tubes
Procedure:
-
Cell Treatment: Culture and treat SW480 cells with the desired concentration of orcinol (e.g., 25 mM) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells with PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of medium.
-
Staining: Add 100 µL of the Muse® Annexin V & Dead Cell Reagent to the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on the Muse® Cell Analyzer according to the manufacturer's instructions to determine the percentage of live, early apoptotic, late apoptotic, and dead cells.[5][6][7][8]
Signaling Pathways
Conclusion
This compound and its aglycone, orcinol, represent promising natural compounds with therapeutic potential across multiple disease areas. The data and protocols presented herein provide a solid foundation for researchers to further explore their mechanisms of action and to evaluate their efficacy in more advanced preclinical and clinical settings. Future studies should focus on optimizing delivery systems, evaluating long-term safety profiles, and exploring synergistic combinations with existing therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Chemical Synthesis of Orcinol Gentiobioside and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of orcinol gentiobioside and its derivatives, compounds of increasing interest due to their potential therapeutic applications. The protocols outlined below are based on established glycosylation methodologies, adapted for the specific synthesis of these phenolic glycosides.
Introduction
This compound is a naturally occurring phenolic glycoside that has demonstrated a range of biological activities. Notably, the related compound orcinol glucoside has been studied for its anxiolytic and anti-osteoporotic effects.[1][2] The synthesis of these and other derivatives is crucial for further pharmacological evaluation and drug development. The core chemical challenge lies in the stereoselective formation of the β-glycosidic bond between the phenolic hydroxyl group of orcinol and the disaccharide gentiobiose.
Biological Activity and Signaling Pathways
Orcinol glucoside (OG), a closely related derivative, has been shown to exert its biological effects through the modulation of specific signaling pathways. In the context of senile osteoporosis, OG has been found to attenuate bone loss by inhibiting the formation and activity of osteoclasts.[2] This is achieved by reducing oxidative stress and autophagy in these cells through the activation of the Nrf2/Keap1 and mTOR signaling pathways.[2]
The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of activators like OG, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation by OG contributes to the suppression of autophagy in osteoclasts.[2]
Further research has indicated that orcinol glucoside possesses anxiolytic properties without sedative side effects, suggesting its potential as a novel therapeutic agent for anxiety disorders.[1] The anxiolytic effects were observed in mouse models, where the compound increased exploratory behavior in a manner distinct from typical anxiolytics.[3]
Chemical Synthesis Workflow
The chemical synthesis of this compound can be approached through a multi-step process that involves the protection of the carbohydrate moiety, activation of the anomeric center, glycosylation of orcinol, and subsequent deprotection. A common and effective method for the glycosylation of phenols is the Koenigs-Knorr reaction.
Experimental Protocols
The following protocols are based on standard procedures for the Koenigs-Knorr glycosylation and can be adapted for the synthesis of this compound and its derivatives.
Protocol 1: Peracetylation of Gentiobiose
Objective: To protect the hydroxyl groups of gentiobiose to prevent side reactions during glycosylation.
Materials:
-
Gentiobiose
-
Acetic anhydride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve gentiobiose in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield peracetylated gentiobiose.
Protocol 2: Synthesis of Peracetylated Gentiobiosyl Bromide
Objective: To activate the anomeric carbon of the protected gentiobiose for the subsequent glycosylation reaction.
Materials:
-
Peracetylated gentiobiose
-
33% Hydrogen bromide in glacial acetic acid
-
Dry dichloromethane (DCM)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the peracetylated gentiobiose in a minimal amount of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in glacial acetic acid.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with cold dichloromethane and wash with ice-cold water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the crude peracetylated gentiobiosyl bromide. This product is typically used immediately in the next step without further purification.
Protocol 3: Koenigs-Knorr Glycosylation of Orcinol
Objective: To couple the peracetylated gentiobiosyl bromide with orcinol to form the glycosidic bond.
Materials:
-
Peracetylated gentiobiosyl bromide
-
Orcinol
-
Silver (I) carbonate
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4 Å)
-
Celite
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add orcinol, silver (I) carbonate, and activated molecular sieves.
-
Add anhydrous dichloromethane (or toluene) and stir the suspension at room temperature.
-
Dissolve the freshly prepared peracetylated gentiobiosyl bromide in anhydrous dichloromethane and add it dropwise to the stirring suspension.
-
Protect the reaction from light and stir at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the protected this compound.
Protocol 4: Deprotection of this compound
Objective: To remove the acetyl protecting groups to yield the final product, this compound.
Materials:
-
Protected this compound
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Dowex 50W-X8 resin (H+ form)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Dowex 50W-X8 resin (H+ form).
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of phenolic glycosides via the Koenigs-Knorr reaction. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Typical Yield (%) |
| Acetylation | Peracetylated Gentiobiose | > 90% |
| Bromination | Peracetylated Gentiobiosyl Bromide | > 85% |
| Glycosylation | Protected this compound | 60 - 80% |
| Deprotection | This compound | > 90% |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the anti-osteoporotic effects of orcinol glucoside.
References
- 1. Anxiolytic effects of orcinol glucoside and orcinol monohydrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Orcinol Gentiobioside Extraction from Rhizomes
Welcome to the technical support center for optimizing the extraction of Orcinol Gentiobioside from rhizomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the extraction yield of this compound?
A1: The choice of extraction solvent and its polarity is a critical factor. This compound, being a phenolic glycoside, exhibits higher solubility in polar solvents. Studies have shown that hydroalcoholic solutions, particularly aqueous ethanol, are highly effective for extracting phenolic compounds. The optimal ethanol concentration often lies between 50% and 80%, as this range effectively balances the polarity to dissolve the target compound while minimizing the co-extraction of undesirable non-polar compounds.[1][2][3]
Q2: How do advanced extraction techniques like UAE and MAE compare to conventional methods for this compound extraction?
A2: Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional methods like maceration or Soxhlet extraction.[4][5] These benefits include reduced extraction times, lower solvent consumption, and often higher extraction yields due to enhanced mass transfer and disruption of the plant cell walls.[4][5][6] For instance, MAE can significantly shorten extraction times from hours to minutes.[5]
Q3: Can enzyme-assisted extraction (EAE) improve the yield of this compound?
A3: Yes, Enzyme-Assisted Extraction (EAE) can be a highly effective method to improve the yield of this compound. Enzymes like cellulases, pectinases, and hemicellulases can break down the complex cell wall structure of the rhizomes, facilitating the release of intracellular bioactive compounds.[7][8] This method is often used in combination with other techniques like ultrasound or microwave extraction to further enhance efficiency.[7][9]
Troubleshooting Guide
Problem 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure rhizomes are properly dried to prevent enzymatic degradation of the target compound. Grind the dried rhizomes into a fine, uniform powder to increase the surface area for solvent penetration.[10] |
| Suboptimal Solvent Choice | Experiment with different polar solvents and hydroalcoholic mixtures (e.g., 50-80% ethanol or methanol) to find the most effective solvent for this compound.[1][2][3] |
| Insufficient Extraction Time | Increase the extraction time. For conventional methods, this might mean extending the maceration period. For UAE and MAE, optimize the sonication or irradiation time as prolonged exposure can lead to degradation.[11][12] |
| Inadequate Extraction Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility and diffusion rates, excessive heat can cause degradation of thermolabile compounds like glycosides.[13][14][15] A range of 40-60°C is often a good starting point for many phenolic compounds.[16] |
| Poor Solid-to-Liquid Ratio | Increase the solvent volume relative to the plant material. A higher solid-to-liquid ratio ensures that the solvent does not become saturated with the extract, allowing for more efficient extraction.[10] |
Problem 2: Presence of Impurities in the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Undesired Compounds | Modify the polarity of the extraction solvent. If non-polar impurities are present, using a more polar solvent might reduce their co-extraction. Conversely, if highly polar impurities are an issue, adjusting the solvent to be slightly less polar could help. |
| Extraction of Pigments and Chlorophylls | For initial purification, liquid-liquid partitioning can be effective. For example, partitioning the crude extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane) can remove many non-polar impurities. |
| Presence of Tannins and other Polyphenols | Column chromatography is a standard method for purifying the crude extract. Using a stationary phase like silica gel or a reverse-phase C18 column with a suitable mobile phase gradient can effectively separate this compound from other compounds. |
| Carryover of Plant Debris | Ensure proper filtration of the extract after the extraction process. Using fine filter paper or a membrane filter can help remove suspended plant particles. Centrifugation can also be used to pellet solid debris before decanting the supernatant.[17] |
Data Presentation
Table 1: Comparison of Extraction Parameters for Phenolic Glycosides
| Parameter | Conventional Extraction (Maceration/Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Enzyme-Assisted Extraction (EAE) |
| Typical Solvent | Ethanol, Methanol, Water, Ethyl Acetate | Aqueous Ethanol/Methanol (50-70%)[1] | Aqueous Ethanol/Methanol (50-70%) | Aqueous buffer with enzymes |
| Temperature Range | Room Temperature to Boiling Point of Solvent | 30 - 60 °C[16] | 50 - 100 °C | 40 - 60 °C |
| Extraction Time | Hours to Days | 10 - 60 minutes[18][19] | 5 - 30 minutes[20] | 30 - 120 minutes |
| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | 1:10 to 1:50 (g/mL) | 1:10 to 1:50 (g/mL) | 1:10 to 1:30 (g/mL) |
| Relative Yield | Moderate | High | High | Very High |
| Advantages | Simple setup, low cost | Faster, higher yield, less solvent | Very fast, high yield, less solvent | High specificity, mild conditions |
| Disadvantages | Time-consuming, large solvent volume, potential degradation | Specialized equipment needed | Specialized equipment needed, potential for hot spots | Cost of enzymes, requires specific pH and temperature |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Rhizome Material:
-
Dry the rhizomes in a well-ventilated oven at 40-50°C until a constant weight is achieved.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered rhizome and place it into a 250 mL Erlenmeyer flask.
-
Add 150 mL of 70% ethanol (ethanol:water, 70:30 v/v).
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the power to 200 W.
-
Conduct the extraction at a constant temperature of 50°C for 30 minutes.
-
-
Post-Extraction Processing:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Rhizome Material:
-
Prepare the dried and powdered rhizome material as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 5 g of the powdered rhizome into a microwave extraction vessel.
-
Add 100 mL of 70% ethanol.
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes.
-
Set the temperature control to 60°C.
-
-
Post-Extraction Processing:
-
Allow the vessel to cool to room temperature before opening.
-
Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Protocol 3: Enzyme-Assisted Ultrasound Extraction of this compound
-
Preparation of Rhizome Material:
-
Prepare the dried and powdered rhizome material as described in the UAE protocol.
-
-
Enzymatic Pre-treatment:
-
Suspend 10 g of the powdered rhizome in 100 mL of a suitable buffer solution (e.g., citrate buffer, pH 4.5).
-
Add a commercial enzyme preparation (e.g., a mixture of cellulase and pectinase) at a concentration of 1-2% (w/w) of the rhizome powder.
-
Incubate the mixture in a shaking water bath at 50°C for 60 minutes.
-
-
Ultrasound-Assisted Extraction:
-
After enzymatic hydrolysis, add 50 mL of ethanol to the mixture to achieve a final ethanol concentration of approximately 33%.
-
Transfer the flask to an ultrasonic bath and sonicate at 40 kHz and 200 W for 20 minutes at 50°C.
-
-
Post-Extraction Processing:
-
Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound from rhizomes.
Caption: A logical troubleshooting guide for addressing low extraction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Comparative Evaluation of Different Extraction Techniques and Solvents for the Assay of Phytochemicals and Antioxidant Activity of Hashemi Rice Bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. extractionmagazine.com [extractionmagazine.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrodistillation extraction time effect on essential oil yield, composition, and bioactivity of coriander oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpbio.com [mpbio.com]
- 18. notulaebotanicae.ro [notulaebotanicae.ro]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. mdpi.com [mdpi.com]
Improving the purity of Orcinol gentiobioside during isolation.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Orcinol gentiobioside during its isolation.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction from the plant matrix. | - Ensure the plant material is finely ground to maximize surface area. - Optimize the solvent system. This compound is soluble in polar solvents like methanol and ethanol.[1] Consider using a mixture of solvents to enhance extraction efficiency. - Increase the extraction time or perform multiple extraction cycles. |
| Co-elution of Impurities during Chromatography | Similar polarity of this compound and impurities. | - Employ a multi-step chromatography approach. A combination of Sephadex LH-20 and High-Speed Countercurrent Chromatography (HSCCC) has been effective for separating phenolic glycosides with similar structures.[2] - For Sephadex LH-20, a reverse ethanol elution (from 100% to 0% ethanol in water) can help separate compounds with different molecular weights.[2] - Optimize the HSCCC solvent system. A system of n-Hexane/Ethyl acetate/Methanol/Water has been used successfully for similar compounds.[2] |
| Low Purity of Final Product | Presence of structurally similar compounds. | - The use of preparative High-Performance Liquid Chromatography (HPLC) as a final polishing step can significantly improve purity. - Consider using different stationary phases for sequential chromatography steps to exploit different separation mechanisms. |
| Degradation of this compound | Instability due to pH or temperature fluctuations. | - Maintain a neutral to slightly acidic pH during the isolation process, as some phenolic compounds can degrade in basic conditions.[3] - Avoid high temperatures. Perform extractions and chromatography at room temperature or below if possible. Store extracts and fractions at low temperatures (-20°C for short-term, -80°C for long-term storage in solvent).[1] |
| Difficulty in Crystallization | Presence of impurities hindering crystal lattice formation. | - Ensure the purified fraction is of high purity (>95%) before attempting crystallization. - Screen a variety of solvent systems for crystallization. - Employ slow evaporation or vapor diffusion techniques to promote crystal growth. |
Experimental Protocols
General Protocol for the Isolation of Phenolic Glycosides
This protocol is a generalized procedure based on the successful isolation of similar compounds and should be optimized for your specific starting material.[2]
-
Extraction:
-
Air-dry and powder the plant material (e.g., rhizomes).
-
Extract the powdered material with a polar solvent such as 80% methanol at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Preliminary Fractionation (Sephadex LH-20):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto a Sephadex LH-20 column equilibrated with 100% water.
-
Elute with a stepwise gradient of decreasing ethanol concentration in water (e.g., 100:0, 90:10, 80:20... 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to pool fractions containing the target compound.
-
-
Purification (High-Speed Countercurrent Chromatography - HSCCC):
-
Select an appropriate two-phase solvent system. A common system for phenolic glycosides is n-Hexane/Ethyl acetate/Methanol/Water. The ratio should be optimized to achieve a suitable partition coefficient (K) for this compound.
-
Dissolve the semi-purified fraction from the previous step in the selected solvent system.
-
Perform HSCCC separation to isolate the target compound.
-
-
Final Polishing (Preparative HPLC):
-
For achieving high purity, a final purification step using preparative HPLC with a C18 column is recommended.
-
Use a gradient of methanol or acetonitrile in water as the mobile phase.
-
Workflow for Purity Improvement
Caption: A multi-step workflow for the isolation and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity after HSCCC (similar phenolic glycosides) | 93.0% and 95.7% | [2] |
| Commercial Purity Available | >98.00% | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO) at a concentration of 65 mg/mL, as well as in methanol and ethanol.[1]
Q3: My final product purity is low despite following the protocol. What can I do?
A3: Low purity is often due to the presence of co-eluting impurities with similar chemical properties. Consider the following:
-
Optimize your chromatography: Adjust the gradient slope in your HPLC method, or try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Incorporate an orthogonal separation technique: If you are primarily using reversed-phase chromatography, consider adding a normal-phase or ion-exchange step.
-
Bioassay-guided fractionation: If you are isolating for a specific biological activity, use a bioassay to track the active compound throughout the fractionation process, ensuring you are purifying the correct molecule.
Q4: I am observing degradation of my compound during the isolation process. How can I prevent this?
A4: Phenolic glycosides can be susceptible to degradation.[3][5] To minimize degradation:
-
Control pH: Avoid strongly acidic or basic conditions. Maintain solutions at a neutral or slightly acidic pH.
-
Minimize heat exposure: Perform extractions and purifications at room temperature or below. Use rotary evaporation at low temperatures to remove solvents.
-
Protect from light: Some phenolic compounds are light-sensitive. Store extracts and purified fractions in amber vials or protected from light.
-
Work quickly: Minimize the time the compound spends in solution, especially in crude extracts where degradative enzymes may be present.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low purity issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Orcinol gentiobioside in different solvents and pH.
This technical support center provides guidance on the stability of Orcinol gentiobioside in various experimental conditions. The following information is curated for researchers, scientists, and drug development professionals to troubleshoot and design stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For short-term storage of stock solutions, it is recommended to use anhydrous DMSO or ethanol. For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Q3: What are the likely degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis of the glycosidic bond and oxidation of the orcinol ring.
-
Hydrolysis: This is more likely to occur under acidic or strongly alkaline conditions and at elevated temperatures, resulting in the formation of orcinol and gentiobiose.
-
Oxidation: The phenolic ring is prone to oxidation, especially at neutral to alkaline pH where the phenolate anion is formed. This can lead to the formation of quinone-type structures and other complex colored products. The presence of metal ions and exposure to light can catalyze this process.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol. The degradation of this compound would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | 1. pH of the solution is too high (alkaline).2. Presence of oxidizing agents or metal ion contaminants.3. Exposure to light.4. High temperature. | 1. Adjust the pH of the solution to a mildly acidic range (pH 4-6) using a suitable buffer.2. Use high-purity solvents and deionized water. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.3. Protect the solution from light by using amber vials or covering the container with aluminum foil.4. Store solutions at recommended low temperatures (-20°C or -80°C). |
| Appearance of colored impurities | Oxidation of the phenolic ring. | This is often indicative of degradation at neutral to alkaline pH. Follow the solutions for mitigating rapid loss of the compound, particularly pH control and protection from light. |
| Precipitation of the compound from aqueous solution | This compound has limited solubility in purely aqueous solutions. | Use a co-solvent such as DMSO, ethanol, or methanol to prepare a stock solution before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
| Inconsistent results in stability studies | 1. Inaccurate pH measurement.2. Fluctuation in storage temperature.3. Non-validated analytical method. | 1. Calibrate the pH meter before use.2. Use a calibrated and temperature-monitored storage unit.3. Develop and validate a stability-indicating HPLC method to ensure it can separate the parent compound from its degradation products. |
Data on Stability (Illustrative)
As specific experimental data for this compound is limited, the following tables are provided for illustrative purposes to guide experimental design. These tables show hypothetical stability data based on the expected behavior of phenolic glycosides.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 24 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| DMSO | 100 | 99.5 | 99.5 |
| Ethanol | 100 | 98.2 | 98.2 |
| Methanol | 100 | 97.5 | 97.5 |
| Acetonitrile | 100 | 99.1 | 99.1 |
| Water (pH 7.0) | 100 | 92.3 | 92.3 |
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffers at 40°C over 72 hours.
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 72h (µg/mL) | % Recovery |
| 3.0 | Citrate Buffer | 100 | 91.5 | 91.5 |
| 5.0 | Acetate Buffer | 100 | 98.1 | 98.1 |
| 7.0 | Phosphate Buffer | 100 | 85.4 | 85.4 |
| 9.0 | Borate Buffer | 100 | 62.7 | 62.7 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, subject a solution of the compound to the same conditions. At specified time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze the samples by HPLC after the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis spectroscopy, likely around 270-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the peak of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting low yield in Orcinol gentiobioside synthesis.
Welcome to the technical support center for the synthesis of Orcinol gentiobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in glycosylation reactions, such as the synthesis of this compound, can stem from several factors. The most common culprits include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Glycosylation reactions are often sensitive to slight variations in these parameters.[1][2]
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the glycosyl donor or the activated intermediate, significantly reducing the yield of the desired product.
-
Poor Quality of Reagents: The purity of the glycosyl donor (e.g., acetobromogentiobiose), the glycosyl acceptor (orcinol), and the promoter (e.g., silver salt) is crucial. Impurities can lead to side reactions.
-
Side Reactions: Decomposition of the glycosyl halide in the presence of the promoter is a known side reaction that can lower the yield.[3]
-
Inefficient Promoter Activity: The activity of promoters like silver oxide can vary depending on its preparation and storage.[3] Classical Koenigs-Knorr conditions can be slow, especially with less reactive starting materials.[4]
Q2: I am observing the formation of several byproducts in my reaction mixture. What are these likely to be and how can I minimize them?
A2: The formation of byproducts is a common issue. In a Koenigs-Knorr type synthesis of this compound, you might encounter:
-
Hydrolyzed Glycosyl Donor: If moisture is present, the acetobromogentiobiose can hydrolyze back to the sugar.
-
Orthoester Formation: A potential byproduct is the formation of a dimeric orthoacetate from the decomposition of the glycosyl halide.[3]
-
Products of Self-Condensation: The glycosyl donor may react with itself.
-
Elimination Products: Under certain conditions, elimination reactions can occur.
To minimize byproducts:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
Consider the use of additives. For instance, iodine can sometimes retard the decomposition of the glycosyl halide.[3]
Q3: The stereoselectivity of my reaction is poor, leading to a mixture of anomers. How can I improve the formation of the desired β-glycoside?
A3: Achieving high stereoselectivity is a common challenge in glycosylation. The formation of the desired 1,2-trans glycoside (β-anomer in the case of glucose derivatives) is often influenced by the protecting group at the C2 position of the glycosyl donor.
-
Neighboring Group Participation: The use of an acetyl or benzoyl group at the C2 position of the gentiobiosyl donor can provide anchimeric assistance, which helps to direct the formation of the 1,2-trans product.[5][6] Ether protecting groups like benzyl ethers do not offer this assistance and can lead to mixtures of anomers.[5]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Solvents like tetrahydrofuran (THF) have been shown to enhance α-selectivity in some cases, so a less coordinating solvent might be preferable for β-selectivity.[7]
Q4: My Koenigs-Knorr reaction is very slow, and the starting materials are not being consumed even after extended reaction times. What can I do to speed it up?
A4: The classical Koenigs-Knorr reaction can be sluggish.[4] To accelerate the reaction:
-
Use a More Active Promoter: While silver carbonate is traditional, other promoters like silver oxide, mercuric bromide/oxide, or silver triflate can be more effective.[4][5]
-
Catalytic Lewis Acid: The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to a silver(I) oxide-promoted reaction has been shown to dramatically increase reaction rates and yields.[4][8]
-
Temperature Optimization: While low temperatures are often used to control selectivity, carefully increasing the reaction temperature may improve the rate. However, this must be balanced against the risk of increased side reactions.[1][2]
Data Presentation
Table 1: Factors Influencing Yield in this compound Synthesis
| Factor | Condition | Expected Impact on Yield | Reference |
| Protecting Group at C2 | Acetyl, Benzoyl (Participating) | Higher β-selectivity and potentially higher yield of the desired isomer. | [5] |
| Benzyl, Methyl (Non-participating) | Mixture of α and β anomers, potentially lowering the isolated yield of the desired product. | [5] | |
| Promoter | Silver Carbonate | Classical, but can be slow. | [5] |
| Silver Oxide | Often more effective than silver carbonate. | [4] | |
| Silver Oxide + cat. TMSOTf | Dramatically increased reaction rate and yield. | [4][8] | |
| Mercury Salts (Helferich method) | Alternative to silver salts, can be effective. | [5] | |
| Solvent | Dichloromethane, Diethyl Ether | Common solvents for Koenigs-Knorr reactions. | |
| Tetrahydrofuran (THF) | Can sometimes favor α-anomer formation.[7] | ||
| Temperature | Low (-20 to 0 °C) | Generally favors higher selectivity but can be slow. | [2] |
| Elevated (0 °C to room temp) | Increased reaction rate, but may decrease selectivity and increase side reactions. | [2] | |
| Additives | Iodine | Can retard the decomposition of the glycosyl halide, potentially improving yield. | [3] |
Experimental Protocols
Protocol: Synthesis of this compound via Koenigs-Knorr Reaction
This is a representative protocol and may require optimization.
Materials:
-
Acetobromogentiobiose (glycosyl donor)
-
Orcinol (glycosyl acceptor)
-
Silver (I) oxide (promoter)
-
Anhydrous Dichloromethane (solvent)
-
Molecular sieves (4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (optional catalyst)
-
Methanol
-
Sodium methoxide
-
Amberlite IR-120 (H+) resin
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation of Reactants:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with orcinol (1.2 equivalents), silver (I) oxide (2.0 equivalents), and freshly activated 4Å molecular sieves.
-
Anhydrous dichloromethane is added via syringe, and the suspension is stirred at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
A solution of acetobromogentiobiose (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0 °C.
-
(Optional) If using a catalytic amount of TMSOTf (0.1 equivalents), it is added at this stage.
-
The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The Celite pad is washed with dichloromethane.
-
The combined filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification of the Protected Glycoside:
-
The crude product is purified by silica gel column chromatography to yield the protected this compound.
-
-
Deprotection (Zemplén deacetylation):
-
The purified, protected product is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide in methanol is added, and the mixture is stirred at room temperature until TLC indicates complete deprotection.
-
The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered, and the solvent is evaporated to yield the crude this compound.
-
-
Final Purification:
-
The final product is purified by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Orcinol Gentiobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Orcinol gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][5] Electrospray ionization (ESI) is particularly susceptible to these effects.[6][7]
Q2: I am observing a lower than expected signal for my this compound standard when spiked into my sample matrix compared to the signal in a pure solvent. What could be the cause?
A: This phenomenon is a classic example of ion suppression, a common type of matrix effect.[1][4] Co-eluting endogenous compounds from your sample matrix are likely competing with this compound for ionization in the ESI source.[8] Phospholipids are a major cause of ion suppression in biological samples like plasma.[6][9] To confirm this, you can perform a post-column infusion experiment.[3][10]
Q3: How can I minimize or eliminate matrix effects in my this compound analysis?
A: There are several strategies you can employ, primarily focused on improving sample preparation and optimizing chromatographic conditions:
-
Effective Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before injecting your sample into the LC-MS system.[1][6] Techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are commonly used.[1][6]
-
Chromatographic Separation: Optimizing your HPLC/UPLC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Sample Dilution: A simple approach is to dilute your sample, which can reduce the concentration of interfering matrix components.[11] However, this may compromise the sensitivity if the concentration of this compound is already low.[10][11]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[6][10] If a SIL-IS is not available, a structural analog can be used.
Q4: Which sample preparation technique is best for analyzing this compound in plasma samples?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts, often leaving phospholipids in the sample.[9]
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[6]
-
Solid-Phase Extraction (SPE): SPE is generally considered to provide the cleanest extracts by selectively retaining and eluting this compound while washing away interfering matrix components.[1][6] Mixed-mode or reversed-phase SPE cartridges are often effective.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This guide provides a systematic approach to troubleshooting common issues related to matrix effects.
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Pre-Spiked Sample): Spike a known amount of this compound into a blank matrix sample before the extraction procedure.
-
Set C (Post-Spiked Sample): Extract a blank matrix sample and then spike the same amount of this compound as in Set B into the final extracted sample.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
PE (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A ME value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation of Plasma Samples for this compound Analysis
This section details three common sample preparation techniques.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add the internal standard and 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
C. Solid-Phase Extraction (SPE)
-
Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Overview of different sample preparation workflows.
Protocol 3: LC-MS/MS Method for this compound
This method is adapted from a similar analysis of orcinol glucoside and should be optimized for your specific instrument and application.[3]
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: To be determined by infusing a standard of this compound. As a starting point based on orcinol glucoside, the precursor ion would be the [M+H]+ or [M+Na]+ adduct.[3]
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C[3]
-
Capillary Voltage: 3.0 kV[3]
Data Presentation
The following tables present illustrative data on the impact of different sample preparation methods on the analysis of this compound in a plasma matrix.
Table 1: Comparison of Sample Preparation Methods on Signal Intensity and Matrix Effect
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 1.2 x 10^5 | 48% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 2.1 x 10^5 | 84% (Suppression) |
| Solid-Phase Extraction (SPE) | 2.4 x 10^5 | 96% (Minimal Effect) |
| Neat Standard | 2.5 x 10^5 | 100% |
Table 2: Recovery and Process Efficiency of Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 95% | 46% |
| Liquid-Liquid Extraction (LLE) | 88% | 74% |
| Solid-Phase Extraction (SPE) | 92% | 88% |
This data illustrates that while PPT offers high recovery, it suffers from significant matrix effects, leading to poor overall process efficiency. SPE, in this example, provides the best combination of good recovery and minimal matrix effects, resulting in the highest process efficiency and the most reliable quantitative data.
Signaling Pathways and Logical Relationships
The following diagram illustrates the fundamental relationship between the sample matrix, the analytical process, and the resulting data quality.
Caption: The influence of matrix components on the LC-MS analytical workflow.
References
- 1. scribd.com [scribd.com]
- 2. UPLC/Q-TOF-MS analysis of iridoid glycosides and metabolites in rat plasma after oral administration of Paederia scandens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 164991-86-0 [chemicalbook.com]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. Npc5024 | C19H28O12 | CID 10411370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Orcinol Gentiobioside Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Orcinol gentiobioside for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a natural phenolic glycoside isolated from plants such as Curculigo breviscapa.[1][2] As a glycoside, its solubility is influenced by both the sugar component (gentiobiose), which is hydrophilic, and the orcinol aglycone, which is more lipophilic. Generally, glycosides are water-soluble compounds, but their solubility can decrease as the number of sugar units increases.[3] this compound is soluble in several organic solvents but has limited solubility in aqueous solutions.
Q2: In which organic solvents is this compound soluble?
A2: this compound is reported to be soluble in Dimethyl sulfoxide (DMSO), ethanol, methanol, pyridine, chloroform, dichloromethane, ethyl acetate, and acetone.[1][4][5] For bioassays, DMSO is the most commonly recommended solvent for preparing concentrated stock solutions.[2][5]
Q3: What is the recommended storage method for this compound solutions?
A3: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2][4] Always keep the solutions sealed and protected from light.[4]
Q4: What are the known biological activities of this compound?
A4: this compound has been identified as a natural product with anti-osteoporosis (anti-OP) activity.[5] Related phenolic glucosides have also been reported to possess antioxidant and immunomodulatory properties.[6]
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely in my chosen solvent. What should I do?
A5: If you observe incomplete dissolution, especially at higher concentrations, you can employ the following techniques:
-
Sonication: Place the vial in an ultrasonic bath for a short period. This uses high-frequency sound waves to agitate the solution and break down particle aggregates, facilitating dissolution.[2][5]
-
Gentle Heating: Warm the solution to 37°C.[2] This can increase the kinetic energy of the solvent and solute molecules, improving solubility. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
Q6: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my bioassay. How can I prevent this?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5% or 0.1%, to minimize solvent-induced artifacts and toxicity.
-
Use a Co-solvent: In some cases, adding a small amount of another biocompatible solvent like ethanol or using formulation aids such as PEG300 or Tween 80 in your final dilution can help maintain solubility.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Dilute the stock in your assay medium while vortexing or stirring to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
Test Different Buffers: The pH and composition of your aqueous buffer can influence the solubility of the compound. Experiment with different pH values or buffer systems if possible.
Q7: I am concerned about the effect of the solvent on my cells or assay. What are the alternatives?
A7: If solvent toxicity is a concern, consider advanced solubility enhancement techniques:
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of poorly soluble compounds.[7]
-
Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at a solid state, which can improve its dissolution rate.[8][9]
-
Nanotechnology Approaches: Formulating this compound into nanoparticles or nanoemulsions can improve its solubility and bioavailability for in vitro and in vivo studies.[10][11]
Quantitative Solubility Data
The following table summarizes the reported solubility data for this compound in various solvents. Note that values can vary between suppliers and batches.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 65 mg/mL[5] | 144.95 mM | Sonication is recommended. |
| Ethanol | 25 mg/mL[4] | 55.75 mM | Ultrasonic treatment may be needed. |
| Water | Sparingly soluble (22 g/L)[12] | ~49 mM | This is a calculated value and may not reflect experimental solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for another 5-10 minutes, followed by vortexing.[2]
-
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.[2][4]
Protocol 2: Enhancing Solubility with Co-solvents for Aqueous Dilution
This protocol is intended for preparing working solutions for bioassays where simple dilution from DMSO causes precipitation.
-
Prepare Primary Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM) as described in Protocol 1.
-
Prepare Intermediate Solution: Create an intermediate stock by diluting the primary DMSO stock in a suitable co-solvent. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, and Tween 80.[5]
-
Example Formulation: Take a volume of the primary DMSO stock. Add 3 parts of PEG300 and mix well. Then add 0.5 parts of Tween 80 and mix until the solution is clear.
-
-
Final Dilution: Slowly add the intermediate solution to your pre-warmed (37°C) aqueous assay buffer while continuously vortexing or stirring. This gradual addition to a larger volume helps prevent the compound from crashing out of solution.
-
Final Concentration Check: Ensure the final concentrations of all solvents (DMSO, PEG300, Tween 80) in the assay are below their toxic limits for your specific experimental system. Always run a vehicle control with the same final solvent concentrations.
Visual Diagrams
References
- 1. This compound | 164991-86-0 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. studylib.net [studylib.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. CAS # 164991-86-0, this compound - chemBlink [chemblink.com]
Common impurities found in commercial Orcinol gentiobioside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Orcinol gentiobioside. The information addresses common issues related to impurities that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
A: this compound is a phenolic glycoside. Commercial preparations are typically available at purities of >98% or higher. However, the remaining percentage may consist of various impurities related to the synthesis process or degradation over time.
Q2: I am seeing an unexpected peak in my HPLC analysis of an this compound standard. What could it be?
A: An unexpected peak could be one of several common impurities. These can include starting materials from the synthesis, by-products of the glycosylation reaction, or degradation products. Refer to the troubleshooting guide below for a more detailed breakdown of potential impurities and how to identify them.
Q3: My experimental results are inconsistent when using different batches of this compound. Could impurities be the cause?
A: Yes, batch-to-batch variability in the impurity profile can lead to inconsistent experimental outcomes. It is crucial to qualify each new batch of this compound to ensure the identity and concentration of any impurities are known and acceptable for your specific application.
Q4: How can I assess the purity of my this compound sample?
A: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Q5: How should I store this compound to minimize degradation?
A: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is susceptible to hydrolysis under acidic or basic conditions and can also degrade at elevated temperatures. For long-term storage, keeping it at -20°C is recommended.
Troubleshooting Guide: Common Impurities
Researchers may encounter issues arising from impurities in commercial this compound. This guide outlines potential impurities, their sources, and troubleshooting steps.
Summary of Potential Impurities
| Impurity Class | Specific Examples | Potential Source |
| Synthesis-Related Impurities | ||
| - Starting Materials | Orcinol, Gentiobiose, Glucose | Incomplete reaction |
| - Glycosylation By-products | Orthoesters, Anomeric isomers (α-glycoside) | Side reactions during glycosylation |
| - Reagents & Solvents | Residual silver/mercury salts, Pyridine, Acetic anhydride | Carryover from synthesis and purification |
| - Incompletely Deprotected Intermediates | Acetylated this compound | Incomplete removal of protecting groups |
| Degradation Products | ||
| - Hydrolysis Products | Orcinol, Gentiobiose | Exposure to acidic or basic conditions, or enzymatic contamination |
| - Thermal Degradation Products | Aglycone (Orcinol) and various sugar fragments | Exposure to high temperatures |
| Isomeric Impurities | ||
| - Disaccharide Isomers | Melibiose, Cellobiose | Impurities in the gentiobiose starting material |
Troubleshooting Steps
-
Unexpected HPLC/LC-MS Peaks:
-
Check Retention Time: Compare the retention time of the unexpected peak with that of known potential impurities (e.g., orcinol, glucose).
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the molecular weight of the impurity. This can help identify if it is a starting material, a degradation product, or a by-product. For example, a peak with the mass of orcinol or gentiobiose would suggest hydrolysis.
-
UV Spectrum: The UV spectrum of a phenolic impurity like orcinol will differ from the glycosylated product.
-
-
Inconsistent Biological Activity:
-
Quantitative NMR (qNMR): Use qNMR to accurately determine the purity of the this compound and quantify major impurities.
-
Batch Comparison: Analyze different batches by HPLC or LC-MS to compare their impurity profiles. This can help correlate the presence of a specific impurity with the observed biological effects.
-
-
Poor Solubility or Stability in Solution:
Experimental Protocols
HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
This method is for the identification of unknown impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
-
NMR Spectroscopy for Structural Confirmation and Purity
NMR is a powerful tool for the structural elucidation of impurities and for quantitative purity assessment.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Experiments:
-
1H NMR: Provides information on the overall structure and can be used for quantitative analysis (qNMR) against a certified internal standard.
-
13C NMR: Confirms the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate the structure of unknown impurities by establishing proton-proton and proton-carbon correlations.
-
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Workflow for the analysis of impurities in this compound.
References
Technical Support Center: Scaling Up the Purification of Orcinol Gentiobioside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Orcinol gentiobioside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Experimental Protocol: A Multi-Step Approach for Scalable Purification
This protocol outlines a scalable, multi-step strategy for the purification of this compound from its natural source, such as the rhizomes of Curculigo breviscapa. The methodology is based on established techniques for the purification of similar phenolic glycosides.
1. Extraction
-
Objective: To efficiently extract this compound and other glycosides from the raw plant material.
-
Methodology:
-
Obtain dried and powdered rhizomes of Curculigo breviscapa.
-
Perform ultrasonic-assisted extraction with 70% ethanol at a 1:10 solid-to-liquid ratio for 60 minutes at 50°C.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Macroporous Resin Chromatography (Initial Purification)
-
Objective: To remove highly polar and non-polar impurities and enrich the this compound fraction.
-
Methodology:
-
Select a suitable macroporous resin (e.g., AB-8) and pack it into a column.
-
Pre-treat the column by washing with ethanol followed by deionized water until the effluent is neutral.
-
Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Objective: To achieve high-purity this compound.
-
Methodology:
-
Combine and concentrate the enriched fractions from the macroporous resin chromatography.
-
Dissolve the concentrated sample in the mobile phase for Prep-HPLC.
-
Utilize a reversed-phase C18 column for separation.
-
Optimize the mobile phase, for example, a gradient of methanol and water or acetonitrile and water, to achieve good separation of this compound from other closely related compounds.
-
Inject the sample and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain powdered this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a lab-scale purification process. These values can be used as a benchmark for process optimization and scaling up.
| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |
| Crude Extraction | 1000 | 150 | ~5 | 100 |
| Macroporous Resin | 150 | 25 | ~40 | 16.7 |
| Prep-HPLC | 25 | 8 | >98 | 32 |
Visualizing the Workflow
A diagram of the experimental workflow is provided below to illustrate the logical sequence of the purification process.
Caption: A flowchart illustrating the multi-step purification process for this compound.
Troubleshooting Guide
This section addresses common problems that may arise during the scaling up of this compound purification.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction due to insufficient solvent volume or extraction time.- Degradation of the target compound due to excessive heat. | - Increase the solvent-to-solid ratio and/or the number of extraction cycles.- Optimize the extraction temperature and duration. |
| Poor Separation on Macroporous Resin | - Inappropriate resin selection.- Column overloading.- Improper flow rate. | - Screen different types of macroporous resins to find one with optimal selectivity.- Reduce the sample load or use a larger column.- Optimize the loading and elution flow rates. |
| Column Clogging During Chromatography | - Presence of particulate matter in the sample.- Precipitation of the compound on the column. | - Filter the sample through a 0.45 µm filter before loading.- Ensure the sample is fully dissolved in the loading buffer and that the buffer conditions do not cause precipitation. |
| Broad or Tailing Peaks in Prep-HPLC | - Column overloading.- Inefficient column packing.- Suboptimal mobile phase composition. | - Reduce the injection volume or sample concentration.- Repack the column or use a pre-packed column.- Optimize the mobile phase composition, including the organic solvent, pH, and additives. |
| Co-elution of Impurities in Prep-HPLC | - Insufficient resolution between the target compound and impurities. | - Modify the mobile phase gradient to improve separation.- Try a different stationary phase (e.g., a phenyl-hexyl column).- Consider an alternative purification technique like High-Speed Counter-Current Chromatography (HSCCC). |
| Product Instability | - Degradation due to pH, temperature, or light exposure. | - Conduct stability studies to determine the optimal storage conditions.- Work at lower temperatures and protect the compound from light where necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step when scaling up the purification of this compound?
A1: The transition from analytical or lab-scale chromatography to preparative or process-scale chromatography is the most critical step. Maintaining resolution and purity while significantly increasing the sample load requires careful optimization of parameters such as column dimensions, flow rate, and gradient profile.
Q2: How do I choose the right macroporous resin for the initial purification step?
A2: The choice of resin depends on the polarity of this compound and the impurities present in the crude extract. It is advisable to perform small-scale screening with a few different types of resins (e.g., nonpolar, weakly polar, and polar) to determine which one provides the best balance of adsorption capacity and selectivity for your target compound.
Q3: Can I use a different chromatography technique instead of Prep-HPLC for the final purification?
A3: Yes, other techniques can be employed. High-Speed Counter-Current Chromatography (HSCCC) is a viable alternative, especially for large-scale purification, as it avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss.[1][2]
Q4: How can I monitor the purity of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for monitoring the purity of fractions. A calibration curve with a purified standard of this compound should be used for accurate quantification.
Q5: What are the key considerations for solvent selection during the scaling up process?
A5: When scaling up, consider the cost, safety, and environmental impact of the solvents. For large-scale production, it is preferable to use less toxic and more environmentally friendly solvents. Additionally, the miscibility and viscosity of the solvents are important for achieving efficient chromatography.
References
Technical Support Center: Method Validation for Orcinol Gentiobioside Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Orcinol gentiobioside quantification. The information is targeted toward researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating a quantification method for this compound?
A1: Based on the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:[1][2][3]
-
Specificity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1]
-
Accuracy: The closeness of the measured value to the true value, often determined using a reference standard.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentration levels of this compound for which the analytical method has been shown to have suitable precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
-
System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, are essential for developing a stability-indicating method.[5][6] These studies involve subjecting this compound to more severe conditions than those used for accelerated stability testing to identify potential degradation products and pathways.[6]
Key stress conditions to investigate include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., Dry heat at 80°C for 48 hours.
-
Photostability: e.g., Exposure to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The analytical method must then be able to separate the intact this compound from all formed degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound, assuming a High-Performance Liquid Chromatography (HPLC) method is being used.
Problem 1: High Backpressure in the HPLC System
-
Symptom: The HPLC system pressure is significantly higher than the normal operating pressure for the method.
-
Possible Causes & Solutions:
| Cause | Solution |
| Blocked Column Frit | 1. Reverse the column and flush with a strong solvent (e.g., isopropanol).2. If the pressure remains high, replace the column frit or the entire column. |
| Contamination in the Guard Column | Replace the guard column. |
| Precipitation in the System | 1. Ensure the mobile phase is properly filtered and degassed.2. Check for buffer precipitation if using a high organic mobile phase ratio. |
| Blocked Tubing or Injector | Systematically disconnect components to isolate the blockage. Flush or replace the blocked part. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Chromatographic peaks for this compound are not symmetrical.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase if peak tailing is observed. |
| Column Degradation | Replace the column with a new one of the same type. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or similar in strength to the mobile phase. |
| Injector Issues | Check for a partially blocked injector port or a worn rotor seal. |
Problem 3: Inconsistent Retention Times
-
Symptom: The retention time for the this compound peak shifts between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | 1. Prepare fresh mobile phase daily.2. Use a gradient proportioning valve test to check for pump malfunction. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 60 40 25 60 40 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: System Suitability Testing
Before starting any validation experiments, perform system suitability tests to ensure the HPLC system is working correctly.
-
Procedure: Inject the working standard solution (e.g., 20 µg/mL) five times.
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Quantitative Data Summary
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 20 | 304,560 |
| 50 | 759,900 |
| 100 | 1,525,200 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 80% | 16 | 15.8 | 98.8 | 1.2 |
| 100% | 20 | 20.1 | 100.5 | 0.9 |
| 120% | 24 | 24.3 | 101.3 | 1.1 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. youtube.com [youtube.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Orcinol Gentiobioside and Orcinol Glucoside
In the landscape of drug discovery and development, the quest for potent natural antioxidants continues to be a focal point of research. Among the myriad of phytochemicals, orcinol glycosides, particularly Orcinol Gentiobioside and Orcinol Glucoside, have garnered attention for their potential therapeutic benefits. This guide provides a comprehensive comparison of the antioxidant activities of these two compounds, supported by available experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Quantitative Assessment of Antioxidant Capacity
A direct comparison of the antioxidant activity of isolated this compound and Orcinol Glucoside is hampered by a lack of studies that have concurrently evaluated the pure compounds. However, data from analyses of crude extracts rich in these respective glycosides can provide initial insights, albeit with the caveat that these values reflect the synergistic or antagonistic effects of all constituents within the extract.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Source |
| Curculigo latifolia rhizome extract (containing this compound) | DPPH Radical Scavenging | 18.10 ± 0.91 | [1] |
| Curculigo orchioides hydroalcoholic extract (containing Orcinol Glucoside) | DPPH Radical Scavenging | 187 | [2] |
| Ethylacetate fraction of Curculigo orchioides | DPPH Radical Scavenging | 52.93 ± 0.66 | [3] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The data presented is for extracts and not isolated compounds, thus a direct comparison of the potency of the pure glycosides should be made with caution.
Experimental Protocols
The antioxidant activities of these compounds are typically evaluated using a variety of in vitro assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (this compound or Orcinol Glucoside) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
The test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate.
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Various concentrations of the test compound and a standard are added to the diluted ABTS•+ solution.
-
After a set incubation time, the absorbance is measured at 734 nm.
-
The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of phenolic compounds like orcinol glycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.
Orcinol Glucoside and the Nrf2/Keap1 Pathway
Research has elucidated that Orcinol Glucoside exerts its antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Orcinol Glucoside, Keap1 undergoes a conformational change, leading to the release and translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's capacity to combat oxidative stress.
Caption: Orcinol Glucoside activates the Nrf2/Keap1 antioxidant pathway.
The signaling pathway for this compound's antioxidant activity has not yet been as extensively characterized in the scientific literature. Further research is required to determine if it operates through a similar Nrf2-dependent mechanism or employs other cellular defense pathways.
Conclusion
Both this compound and Orcinol Glucoside, as indicated by studies on their respective plant extracts, exhibit promising antioxidant properties. While direct comparative data on the isolated compounds is currently scarce, the available information suggests that both molecules are effective radical scavengers. The elucidated mechanism of action for Orcinol Glucoside through the Nrf2/Keap1 pathway provides a solid foundation for its potential therapeutic applications in diseases associated with oxidative stress. Future studies focusing on the direct comparison of the antioxidant potency of the purified glycosides and the elucidation of the signaling pathways for this compound are crucial to fully understand their relative efficacy and therapeutic potential. This knowledge will be invaluable for researchers and professionals in the field of drug development seeking to harness the power of natural compounds for human health.
References
A Comparative Analysis of Orcinol Gentiobioside and Other Phenolic Glycosides in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Phenolic glycosides, a diverse group of naturally occurring compounds, are gaining increasing attention in the field of drug discovery for their wide range of biological activities. This guide provides a comparative overview of the bioactivity of Orcinol gentiobioside against other well-known phenolic glycosides, including Gentiopicroside, Arbutin, and Salicin. The comparison focuses on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by available experimental data.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and other selected phenolic glycosides. It is important to note that direct comparative studies are limited, and the bioactivity of a compound can vary significantly depending on the specific assay conditions. Data for Orcinol, the aglycone of this compound, is included where data for the glycoside is unavailable, providing a potential indication of its bioactivity.
Table 1: Antioxidant Activity (IC50 µM)
| Compound | DPPH Scavenging | ABTS Scavenging | Nitric Oxide Scavenging |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Gentiopicroside | Data Not Available | Data Not Available | Data Not Available |
| Arbutin | > 1000[1] | 700 - 900[1] | Data Not Available |
| Salicin | Data Not Available | Data Not Available | Data Not Available |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity (IC50 µM)
| Compound | COX-2 Inhibition | Nitric Oxide Production Inhibition |
| This compound | Data Not Available | Data Not Available |
| Gentiopicroside | Data Not Available | > 100 (in LPS-stimulated RAW 264.7 cells) |
| Arbutin | Data Not Available | Data Not Available |
| Salicin | Data Not Available | Data Not Available |
Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Anticancer Activity (IC50 µM)
| Compound | Cell Line | Bioassay | IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Orcinol | SW480 (Colon) | MTT | > 5000 |
| Gentiopicroside | HeLa (Cervical) | MTT | ~100 |
| Arbutin | TCCSUP (Bladder) | MTT | ~100,000 |
| Salicin | MCF-7 (Breast), Panc-1 (Pancreatic) | MTT | Data Not Available (Cytotoxic effect observed)[2] |
Lower IC50 values indicate higher anticancer activity.
Table 4: Antimicrobial Activity (MIC µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data Not Available | Data Not Available |
| Orcinol | 125 | 250 |
| Gentiopicroside | Data Not Available | Data Not Available |
| Salicin | > 1000 (Slight inhibition)[3] | > 1000 (Slight inhibition)[3] |
Lower MIC values indicate higher antimicrobial activity.
Signaling Pathways
Phenolic glycosides exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are key regulators of inflammation, cell proliferation, and apoptosis, and are common targets for these compounds.
As depicted in Figure 1, Gentiopicroside has been shown to inhibit the NF-κB and MAPK pathways, contributing to its anti-inflammatory and anticancer effects.[4][5][6][7][8][9][10][11][12] Arbutin has also been reported to suppress the NF-κB signaling pathway.[13][14][15] Salicin is known to block the MAPK/ERK pathway.[16][17] The exact signaling pathways modulated by this compound are yet to be fully elucidated.
Experimental Protocols
The following are summaries of the methodologies for the key bioactivity assays cited in this guide.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is quantified by measuring the decrease in absorbance.
-
Nitric Oxide (NO) Scavenging Assay: This method is based on the generation of nitric oxide from a donor like sodium nitroprusside. The NO radical reacts with oxygen to form nitrite, which is then quantified using the Griess reagent. The scavenging activity is determined by the decrease in nitrite concentration.
Anti-inflammatory Activity Assay
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. The inhibition is typically measured by quantifying the reduction in the production of prostaglandins from arachidonic acid.
Anticancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance.
Antimicrobial Activity Assay
-
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The available data suggests that phenolic glycosides as a class exhibit a wide range of promising bioactivities. While Gentiopicroside and Arbutin have been more extensively studied, providing some quantitative measures of their effects, there is a notable lack of specific experimental data for this compound. The bioactivity of its aglycone, Orcinol, offers some insights, but further research is imperative to fully characterize the therapeutic potential of this compound itself. Future studies should focus on direct comparative analyses of these compounds under standardized assay conditions to provide a clearer understanding of their relative potencies and mechanisms of action. This will be crucial for guiding future drug development efforts based on this important class of natural products.
References
- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of salicin and fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gentiopicroside (GENT) protects against sepsis induced by lipopolysaccharide (LPS) through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentiopicroside protects neurons from astrocyte-mediated inflammatory injuries by inhibition of nuclear factor-κB and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Efficacy and Mechanisms of Gentiopicroside in Various Diseases [frontiersin.org]
- 9. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Gentiopicroside—The Biologically Active Plant Metabolite—An Insight into Its Pharmacological Significance and Future Perspectives[v1] | Preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the effects of β-Arbutin on the NF-κB pathway in two-dimensional (2D) and three-dimensional (3D) colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salicin, an extract from white willow bark, inhibits angiogenesis by blocking the ROS-ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Potential: An In Vivo Comparative Guide to the Anti-Inflammatory Effects of Orcinol Gentiobioside and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: Direct in vivo validation of the anti-inflammatory properties of Orcinol gentiobioside is not extensively documented in current scientific literature. This guide, therefore, presents a comparative analysis based on available in vivo data for structurally related compounds, including orcinol derivatives and glycosides containing gentiobiose. The experimental data and pathways detailed herein are drawn from studies on these analogous compounds and established anti-inflammatory agents, providing a predictive framework for the potential efficacy and mechanism of this compound.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the potential of this compound, this section compares the in vivo anti-inflammatory effects of a representative orcinol derivative and a gentiobiose-containing flavonoid, Quercetin-3-O-gentiobioside, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data is compiled from various in vivo studies employing the carrageenan-induced paw edema model, a standard for acute inflammation assessment.
| Compound/Drug | Animal Model | Dosage | Route of Administration | Maximum Inhibition of Edema (%) | Time Point of Max Inhibition (hours) | Reference Compound |
| Orcinol Derivative (Hypothetical) | Rat | 50 mg/kg | Oral | ~45-55% | 4 | Indomethacin |
| Quercetin-3-O-gentiobioside | Rat | 75 mg/kg | Oral | ~60% | 5 | Indomethacin |
| Indomethacin | Rat | 10 mg/kg | Oral | 70-80% | 4 | Vehicle Control |
Table 1: Comparative in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. Data for the Orcinol Derivative is extrapolated based on typical activities of phenolic compounds. Data for Quercetin-3-O-gentiobioside is based on its known effects on inflammatory cytokines.
Experimental Protocols: A Methodological Overview
The following protocols are standard methodologies used to assess in vivo anti-inflammatory activity and are relevant for future studies on this compound.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Procedure:
-
Animal Selection: Male Wistar rats (180-220g) are typically used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compound (e.g., this compound) or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Measurement of Pro-Inflammatory Cytokines
To elucidate the mechanism of action, levels of key inflammatory mediators are quantified.
Procedure:
-
Tissue/Blood Collection: Following the in vivo experiment, blood samples are collected via cardiac puncture, and the inflamed paw tissue is excised.
-
Sample Processing: Serum is separated from the blood. Paw tissue is homogenized in a suitable buffer.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are measured in the serum and tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways involved in the anti-inflammatory action of compounds like this compound and the typical workflow of an in vivo anti-inflammatory study.
Navigating Enzyme-Based Assays: A Comparative Guide to Orcinol Gentiobioside and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accuracy and reliability of enzyme-based assays. This guide provides a comprehensive comparison of Orcinol gentiobioside with commonly used alternative substrates, focusing on their application in glycosidase assays. We will delve into their reactivity, potential for cross-reactivity, and provide supporting experimental data and protocols to inform your assay development.
This compound, a naturally occurring phenolic glycoside, presents a chemical structure that suggests its potential as a substrate for β-glucosidases. Its enzymatic hydrolysis would release gentiobiose and orcinol. While specific kinetic data for this compound is not widely available in the public domain, we can infer its potential performance and cross-reactivity by comparing its structure to well-characterized substrates. This guide will focus on its comparison with established chromogenic and fluorogenic substrates used in β-glucosidase assays.
Quantitative Comparison of β-Glucosidase Substrates
The choice of substrate significantly impacts assay sensitivity, specificity, and throughput. Below is a summary of key performance indicators for this compound and its common alternatives.
| Substrate | Principle | Detection Method | Typical Enzyme | Advantages | Disadvantages |
| This compound | Enzymatic hydrolysis releases orcinol and gentiobiose. | Colorimetric (potential) | β-Glucosidase | Natural substrate, potential for specific applications. | Lack of established protocols and kinetic data; potential for aglycone interference. |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Enzymatic hydrolysis releases p-nitrophenol, which is yellow at alkaline pH. | Colorimetric (Absorbance at ~405 nm) | β-Glucosidase | Well-established, simple, and inexpensive. | Less sensitive than fluorogenic substrates; requires a stop reagent (alkaline solution); potential for interference from colored compounds. |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Enzymatic hydrolysis releases 4-methylumbelliferone, a fluorescent compound. | Fluorometric (Excitation ~365 nm, Emission ~445 nm) | β-Glucosidase | High sensitivity, suitable for high-throughput screening. | More expensive than colorimetric substrates; requires a fluorometer; potential for quenching by sample components. |
| Esculin | Enzymatic hydrolysis releases esculetin, which can be detected by its fluorescence or by its reaction with ferric chloride to form a dark complex. | Fluorometric or Colorimetric | β-Glucosidase | Can be used in both liquid assays and on agar plates for screening. | Lower sensitivity compared to 4-MUG; potential for interference from compounds that react with ferric chloride. |
| Arbutin (Hydroquinone-β-D-glucopyranoside) | Enzymatic hydrolysis releases hydroquinone. | Colorimetric (after reaction with specific reagents) or Electrochemical | β-Glucosidase | A natural substrate found in some plants. | Detection of hydroquinone can be complex and may require additional reagents and steps. |
Understanding Cross-Reactivity
Cross-reactivity in enzyme assays can arise from several sources. In the context of this compound, two primary concerns are:
-
Enzyme Specificity: While this compound is a likely substrate for β-glucosidases, its gentiobiose moiety (a β-1,6-linked disaccharide of glucose) might be recognized differently by various β-glucosidase isozymes compared to the single glucose unit in pNPG or 4-MUG. This could lead to varying reaction rates and apparent activities depending on the enzyme source.
-
Aglycone Interference: The product of the enzymatic reaction, orcinol, is a phenolic compound. Phenolic compounds have been shown to interfere with enzyme assays in several ways[1]. They can act as enzyme inhibitors, or they may possess redox activity that interferes with colorimetric or fluorometric detection methods. For instance, phenolic compounds have been observed to cause false positives in ELISA tests due to cross-reactivity with antibodies[2][3]. While this is an immunoassay, it highlights the potential for phenolic structures to interact non-specifically with biological macromolecules.
Experimental Protocols
Below are detailed methodologies for β-glucosidase assays using common alternative substrates. These protocols can serve as a baseline for developing and optimizing an assay with this compound.
Protocol 1: β-Glucosidase Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is adapted from standard methods for determining β-glucosidase activity.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in buffer)
-
Stop solution (e.g., 1 M sodium carbonate)
-
50 mM Sodium acetate buffer (pH 5.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 50 µL of 50 mM sodium acetate buffer (pH 5.0) to each well of a 96-well microplate.
-
Add 25 µL of the appropriately diluted enzyme solution to the wells.
-
To initiate the reaction, add 25 µL of the 5 mM pNPG solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to each well. The addition of the alkaline solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.
Protocol 2: β-Glucosidase Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol is based on the highly sensitive fluorometric detection of β-glucosidase activity.
Materials:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution (e.g., 1 mM in 100 mM citrate-phosphate buffer, pH 7.0)
-
Enzyme solution (appropriately diluted in buffer)
-
Stop solution (e.g., 0.1 M sodium carbonate)
-
100 mM Citrate-phosphate buffer (pH 7.0)
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation ~365 nm, Emission ~445 nm)
Procedure:
-
Add 50 µL of 100 mM citrate-phosphate buffer (pH 7.0) to each well of a black 96-well microplate.
-
Add 10 µL of the appropriately diluted enzyme solution to the wells.
-
To start the reaction, add 50 µL of the 1 mM 4-MUG solution to each well.
-
Incubate the plate at the desired temperature for a set time. The reaction can often be monitored kinetically.
-
If an endpoint assay is desired, stop the reaction by adding 40 µL of 0.1 M sodium carbonate.
-
Measure the fluorescence at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
A standard curve of 4-methylumbelliferone should be prepared for quantification.
Visualizing the Assay Principles
To better understand the underlying mechanisms of these assays and the logical flow of an experimental setup, the following diagrams are provided.
Caption: Enzymatic hydrolysis of pNPG by β-glucosidase.
Caption: General experimental workflow for an enzyme-based assay.
Caption: Key considerations for selecting an enzyme substrate.
Conclusion
This compound holds potential as a substrate for β-glucosidase assays, particularly in studies where a natural substrate is preferred. However, the lack of established protocols and kinetic data necessitates careful validation and optimization. In contrast, substrates like pNPG and 4-MUG offer well-characterized, reliable, and sensitive alternatives for routine enzyme activity measurements. When considering this compound, researchers must be mindful of potential cross-reactivity, both in terms of enzyme specificity and interference from the orcinol aglycone. The provided protocols for alternative substrates serve as a valuable starting point for developing a robust assay, and the workflow diagrams offer a clear guide for experimental design. Ultimately, the choice of substrate will depend on the specific requirements of the assay, including sensitivity, throughput, and the biological context of the research.
References
Comparative Metabolic Stability of Orcinol Gentiobioside and its Aglycone, Orcinol: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Orcinol gentiobioside and its aglycone, orcinol. The information presented herein is supported by established principles of drug metabolism and synthesized from existing pharmacokinetic data and standard in vitro assay methodologies. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Introduction
This compound is a naturally occurring phenolic glycoside found in various plants, including Curculigo orchioides.[1][2] Its aglycone, orcinol (5-methylresorcinol), is a simple phenolic compound.[3] Understanding the metabolic stability of a parent compound versus its aglycone is crucial in drug development, as it directly influences pharmacokinetic properties such as bioavailability, half-life, and potential for drug-drug interactions.[4] Generally, glycosidic conjugation can protect a molecule from extensive phase I metabolism, potentially leading to increased stability. This guide explores this principle in the context of this compound and orcinol.
Quantitative Data Summary
The following table summarizes hypothetical, yet scientifically plausible, data from a comparative in vitro metabolic stability study using human liver microsomes. These values are intended to reflect the expected differences in metabolic rates between the glycoside and its aglycone.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 10 |
| Orcinol | 25 | 27.7 |
This data is representative and intended for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
A standard in vitro metabolic stability assay using liver microsomes would be employed to generate the data above.[5][6]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the rate of disappearance of this compound and orcinol when incubated with human liver microsomes.
2. Materials:
- Test compounds: this compound, Orcinol
- Pooled human liver microsomes (HLM)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Positive control compounds (e.g., Dextromethorphan, Midazolam)[5]
- Acetonitrile (for quenching the reaction)
- Internal standard for LC-MS/MS analysis
- 96-well plates, incubator, centrifuge
- LC-MS/MS system
3. Procedure:
- Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the phosphate buffer and the liver microsomes.
- Add the test compound to achieve a final concentration of 1 µM.[5]
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[7]
- Centrifuge the plate to precipitate the proteins.
- Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[7]
Visualizations
Experimental Workflow
Hypothetical Metabolic Pathways
Discussion
The data and pathways presented suggest that this compound is significantly more stable metabolically than its aglycone, orcinol. The gentiobiose moiety in this compound likely sterically hinders the phenolic hydroxyl groups, which are primary sites for metabolic modification, particularly Phase II conjugation.[4] As a result, the primary metabolic route for this compound in vivo may first involve hydrolysis to orcinol, a reaction that can be mediated by gut microbiota or other hydrolases.[1]
Once formed, orcinol, with its exposed hydroxyl groups, is more susceptible to both Phase I oxidation (e.g., hydroxylation by cytochrome P450 enzymes) and, more rapidly, Phase II conjugation (glucuronidation or sulfation).[8][9] This is consistent with the lower half-life and higher intrinsic clearance projected for orcinol. The rapid metabolism of orcinol suggests it would be cleared from the body more quickly than its glycoside precursor.
In vivo pharmacokinetic studies on orcinol glucoside (a closely related compound) in rats have shown that it is absorbed and primarily excreted in the urine, with complete degradation observed after 48 hours.[1][2] This supports the idea that while the glycoside form may be more stable initially, it is ultimately metabolized and cleared.
Conclusion
The metabolic stability of this compound is predicted to be substantially higher than that of its aglycone, orcinol. This difference is primarily attributed to the protective effect of the gentiobiose group, which masks the reactive phenolic hydroxyls from metabolic enzymes. These findings have important implications for the therapeutic development of these compounds. The greater stability of this compound may result in a longer half-life and improved bioavailability in vivo compared to orcinol. Further experimental studies are warranted to confirm these hypotheses and to fully characterize the metabolites and metabolic pathways involved.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Orcinol - Wikipedia [en.wikipedia.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mercell.com [mercell.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Metabolism of resorcinylic compounds by bacteria: orcinol pathway in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of resorcinylic compounds by bacteria: orcinol pathway in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural Orcinol Gentiobioside: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision point in experimental design and therapeutic development. This guide provides a comprehensive comparison of synthetic versus natural Orcinol gentiobioside, offering insights into their respective properties, potential performance differences, and the experimental protocols necessary for their evaluation.
This compound is a phenolic glycoside that has garnered interest for its potential therapeutic properties. While naturally occurring in plants such as Curculigo breviscapa, chemical synthesis offers an alternative source for this compound. The selection of either synthetic or natural this compound can have significant implications for research outcomes due to potential variations in purity, impurity profiles, and biological activity.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, this table outlines the anticipated differences based on general principles of synthetic chemistry versus natural product extraction. Researchers are encouraged to perform their own analytical comparisons.
| Feature | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| Purity | Potentially high purity achievable (>98%). | Purity can be variable depending on the extraction and purification methods used. May contain other related natural compounds. | High purity of synthetic material may be advantageous for in vitro assays to ensure observed effects are from the compound of interest. The presence of other compounds in natural extracts could lead to synergistic or confounding effects. |
| Impurity Profile | Impurities are typically process-related and may include starting materials, reagents, solvents, and by-products from the synthesis. | Impurities are typically other natural products from the source organism, such as other glycosides, flavonoids, and plant metabolites. | The nature of impurities is critical. Synthetic impurities may have unknown biological activities, while co-occurring natural compounds might have known bioactivities. |
| Biological Activity | Activity should be solely attributable to this compound. | The observed biological activity may be a result of this compound alone or in synergy with other co-extracted compounds. | For mechanism-of-action studies, a synthetic standard is often preferred. For investigating the therapeutic potential of a traditional botanical, the natural extract may be more relevant. |
| Consistency | High batch-to-batch consistency is generally achievable through controlled manufacturing processes. | Batch-to-batch variability can be higher due to factors such as plant genetics, growing conditions, and extraction efficiency. | For long-term studies and clinical development, the consistency of the synthetic route is a significant advantage. |
| Scalability | Chemical synthesis offers a readily scalable process for producing large quantities. | Scaling up production from natural sources can be challenging due to limitations in biomass availability and extraction yields. | For drug development and commercialization, a scalable synthetic route is often necessary. |
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of both synthetic and natural this compound samples.
Objective: To separate and quantify this compound and any impurities present in the sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound reference standard
-
Sample of synthetic this compound
-
Sample of natural this compound extract
-
Methanol or other suitable solvent for sample preparation
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthetic and natural samples in methanol to a final concentration of approximately 1 mg/mL. Filter the solutions through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be optimized. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of the reference standard (a common wavelength for phenolic compounds is ~280 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and samples. Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity of the samples by determining the area percentage of the this compound peak relative to the total peak area.
Antioxidant Activity Assessment by DPPH Radical Scavenging Assay
This protocol measures the ability of the samples to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To compare the antioxidant capacity of synthetic and natural this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate reader
-
Samples of synthetic and natural this compound
-
Ascorbic acid or Trolox as a positive control
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample and Standard Preparation: Prepare stock solutions of the synthetic and natural samples, and the positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions for each.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various dilutions of the samples and the positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
This protocol is designed to visualize the activation of the Nrf2 signaling pathway.
Objective: To determine if this compound induces the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus in cultured cells.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes)
-
Cell culture medium and supplements
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of synthetic and natural this compound for a specified time (e.g., 6 hours). Include an untreated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and the Nrf2 (e.g., green) channels. An increase in the co-localization of the Nrf2 signal with the DAPI signal in treated cells compared to control cells indicates nuclear translocation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the putative signaling pathway for this compound, based on the known activity of the related compound, Orcinol glucoside, which involves the activation of the Nrf2/Keap1 pathway.
Experimental Workflow Diagram
The diagram below outlines the general workflow for comparing synthetic and natural this compound.
The Antioxidant Potential of Orcinol Gentiobioside: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Orcinol gentiobioside, a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides, has garnered attention for its potential therapeutic properties, including its antioxidant effects.[1][2] This guide provides a comparative analysis of the antioxidant efficacy of this compound against well-established antioxidant compounds. Due to the limited availability of quantitative antioxidant data for the isolated this compound, this comparison primarily utilizes data from extracts of Curculigo orchioides, where it is a major constituent.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available antioxidant activity data for extracts of Curculigo orchioides and compares it with the known antioxidant compounds Ascorbic Acid, Trolox, and Quercetin.
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Alcoholic Extract of Curculigo orchioides | DPPH | 12.6 | [3] |
| Ethyl Acetate Fraction of C. orchioides | DPPH | 52.93 ± 0.66 | [4] |
| Ascorbic Acid | DPPH | 4.97 | [5] |
| Ascorbic Acid | DPPH | ~5 - 10 | [6] |
| Trolox | DPPH | 3.77 | [7] |
| Trolox | ABTS | 2.93 | [7] |
| Quercetin | DPPH | 4.97 | [5] |
| Quercetin | ABTS | 2.04 |
Note: The data for Curculigo orchioides represents the activity of a crude extract or fraction and not of purified this compound. The antioxidant activity of the pure compound may differ. The IC50 values for reference antioxidants can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of antioxidant activity studies. Below are the generalized protocols for the key assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (e.g., this compound extract) and reference antioxidants. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
-
Generation of ABTS Radical: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM in 40 mM HCl), and an aqueous solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically ferrous sulfate (FeSO₄) or Trolox. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflow
Antioxidants can exert their effects through various cellular signaling pathways. Understanding these pathways is crucial for drug development. Furthermore, a clear experimental workflow ensures the reproducibility of results.
Experimental workflow for in vitro antioxidant assays.
Antioxidants can modulate cellular responses to oxidative stress by influencing key signaling pathways such as the Nrf2-ARE and MAPK pathways.
The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Simplified Nrf2-ARE signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathways are also involved in the cellular response to oxidative stress. Oxidative stress can activate various MAPK cascades, including JNK and p38, which in turn can regulate downstream targets involved in apoptosis, inflammation, and cell survival.
Simplified MAPK signaling in oxidative stress.
References
- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. Antioxidative phenols and phenolic glycosides from Curculigo orchioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative and anti-proliferative potential of Curculigo orchioides Gaertn in oxidative stress induced cytotoxicity: In vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
Unraveling the Bioactivity of Orcinol Gentiobioside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Orcinol gentiobioside, a naturally occurring phenolic glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and cytotoxic activities. Understanding the relationship between its structure and biological function is paramount for the rational design of more potent and selective analogs. This guide provides a comparative analysis of the available data on this compound and related compounds, offering insights into their structure-activity relationships (SAR). Due to a lack of systematic studies on a wide range of its synthetic analogs, this guide synthesizes findings from isolated natural analogs and the parent aglycone, orcinol, to extrapolate key structural determinants of bioactivity.
I. Comparative Analysis of Biological Activity
The primary biological activities reported for orcinol and its glycosides are antioxidant and cytotoxic effects. The following tables summarize the available quantitative data, providing a basis for preliminary SAR assessment.
Table 1: Antioxidant Activity of Orcinol and its Glycosides
| Compound | Structure | Assay | Activity Metric | Result | Reference |
| Orcinol | 3,5-dihydroxytoluene | DPPH radical scavenging | IC₅₀ | Data not available | - |
| Orcinol glucoside | Orcinol-1-O-β-D-glucopyranoside | Hydroxyl radical scavenging | Scavenging rate (%) at 1 mg/mL | 45.3% | [1] |
| Orcinol-1-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Orcinol with a disaccharide chain | Hydroxyl radical scavenging | Scavenging rate (%) at 1 mg/mL | 48.7% | [1] |
| This compound | Orcinol-1-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Superoxide anion radical scavenging | Scavenging rate (%) at 1 mg/mL | 42.1% | [1] |
Key Inferences:
-
The presence of a sugar moiety in orcinol glucosides contributes to their antioxidant activity.
-
The type and complexity of the sugar chain appear to influence the radical scavenging capacity, with the apiofuranosyl-glucopyranoside showing slightly higher hydroxyl radical scavenging activity than the simple glucoside.
-
Generally, glycosylation of phenols can modulate their antioxidant activity. While free phenolic hydroxyl groups are crucial for radical scavenging, the sugar moiety can influence solubility and interaction with different radical species.
Table 2: Cytotoxic Activity of Orcinol and Related Compounds
| Compound | Structure | Cell Line | Assay | Activity Metric | Result | Reference |
| Orcinol | 3,5-dihydroxytoluene | SW480 (human colorectal carcinoma) | MTT | IC₅₀ | ~12.5 mM | [2] |
| Orcinol | 3,5-dihydroxytoluene | PC3 (prostate cancer) | Not specified | Variable | [2] | |
| Orcinol | 3,5-dihydroxytoluene | DU145 (prostate cancer) | Not specified | Variable | [2] | |
| Orcinol | 3,5-dihydroxytoluene | MDA-MB-231 (breast cancer) | Not specified | Variable | [2] | |
| Orcinol | 3,5-dihydroxytoluene | HT29 (colon cancer) | Not specified | Variable | [2] |
Key Inferences:
-
Orcinol, the aglycone of this compound, exhibits dose-dependent cytotoxicity against various cancer cell lines.[2]
-
The cytotoxic activity of orcinol glucosides has been suggested, with polymer-lipid hybrid nanocarriers of orcinol glucosides showing strong anticancer effects.[2] However, direct comparative data on the cytotoxicity of a series of this compound analogs is currently unavailable.
-
The general trend for phenolic glycosides suggests that the aglycone often possesses higher cytotoxic potential than its glycosylated form due to better cell membrane permeability. The sugar moiety can, however, play a role in targeted delivery or modulation of bioavailability.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the key assays mentioned in the context of orcinol and its analogs.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the this compound analogs in methanol at various concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample solution. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
B. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Plate cells (e.g., SW480) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group receives the vehicle (e.g., DMSO) used to dissolve the compounds.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
III. Visualizing Relationships and Workflows
Proposed Antioxidant Mechanism of this compound
The primary antioxidant mechanism of phenolic compounds like this compound is through hydrogen atom donation to neutralize free radicals.
Caption: Proposed mechanism of free radical scavenging by an this compound analog.
General Workflow for SAR Study of this compound Analogs
A systematic approach is necessary to establish a clear structure-activity relationship.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
IV. Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are promising candidates for further investigation as antioxidant and cytotoxic agents. The core phenolic structure of orcinol is essential for activity, while the glycosidic moiety plays a significant role in modulating this activity.
To build a comprehensive understanding of the SAR of this class of compounds, future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key structural modifications to explore include:
-
Variation of the sugar moiety: Investigating different monosaccharides, disaccharides, and their linkages to the orcinol core.
-
Modification of the orcinol core: Introducing different alkyl chains or other functional groups to the aromatic ring.
-
Anomeric configuration: Comparing the activity of α- and β-glycosides.
Such studies, coupled with computational modeling, will be instrumental in elucidating the precise structural requirements for optimal activity and selectivity, paving the way for the development of novel therapeutic agents based on the this compound scaffold.
References
Unraveling the Anti-Osteoporotic Action of Orcinol Gentiobioside: A Comparative Guide
For Immediate Release
A comprehensive analysis of Orcinol gentiobioside (OGB), a natural compound with demonstrated anti-osteoporotic potential, confirms its mechanism of action through the modulation of the JNK1 signaling pathway. This guide provides a detailed comparison of OGB's activity with its close analog, Orcinol glucoside (OG), and other established osteoporosis therapies, offering researchers, scientists, and drug development professionals a clear overview of its therapeutic promise.
Executive Summary
Osteoporosis, a metabolic bone disease characterized by an imbalance in bone resorption and formation, presents a significant global health challenge. This compound, a natural product isolated from Curculigo orchioides, has emerged as a promising candidate for anti-osteoporotic therapies. Recent studies have elucidated that OGB inhibits the formation and function of osteoclasts—the cells responsible for bone resorption—by promoting apoptosis and suppressing autophagy via the JNK1 signaling pathway[1]. This mechanism distinguishes it from the closely related compound Orcinol glucoside, which primarily acts through the Nrf2/Keap1 and mTOR signaling pathways to achieve a similar anti-resorptive effect[2][3]. This guide presents the experimental data supporting OGB's mechanism and compares it with alternative therapeutic strategies for osteoporosis.
Comparative Analysis of this compound and Orcinol Glucoside
While both this compound and Orcinol glucoside originate from the same plant genus and exhibit anti-osteoporotic properties, their molecular mechanisms of action diverge. This comparison highlights these differences, providing insights into their potential therapeutic applications.
Table 1: Quantitative Effects of Orcinol Glycosides on Osteoclastogenesis
| Parameter | This compound (OGB) | Orcinol glucoside (OG) | Reference Compound (e.g., N-acetylcysteine - NAC) |
| Cell Line | Bone Marrow Macrophages (BMMs) | RAW264.7 Macrophages | RAW264.7 Macrophages |
| Inducer | RANKL | RANKL + H₂O₂ | RANKL + H₂O₂ |
| Effective Concentration | 5, 10, 20 μM (inhibition of osteoclast formation) | 10, 20, 40 μM (inhibition of osteoclast formation) | 5 mM (inhibition of oxidative stress) |
| Effect on TRAP-positive cells | Significant dose-dependent decrease | Significant dose-dependent decrease | Significant decrease |
| Effect on Bone Resorption | Inhibition of F-actin ring formation and pit formation | Inhibition of bone resorption activities | Not explicitly stated for bone resorption, but reduces oxidative stress |
| Primary Signaling Pathway | Inhibition of JNK1 signaling | Activation of Nrf2/Keap1 and mTOR signaling | Antioxidant activity |
Delving into the Molecular Mechanisms
This compound: Targeting the JNK1 Pathway
Experimental evidence indicates that this compound's inhibitory effect on osteoclastogenesis is mediated by the JNK1 signaling pathway. OGB treatment leads to the induction of apoptosis and the suppression of autophagy in osteoclasts. The effects of OGB can be reversed by a JNK agonist, confirming the central role of this pathway[1].
Orcinol Glucoside: A Dual Pathway Modulator
In contrast, Orcinol glucoside attenuates oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways[2][3]. OG activates the Nrf2/Keap1 pathway, which in turn enhances the phosphorylation of mTOR and its downstream target p70S6K, leading to the suppression of autophagy[2][3].
Comparison with Standard Osteoporosis Therapies
The mechanism of this compound offers a novel approach compared to current osteoporosis treatments.
Table 2: Comparison of Anti-Osteoporotic Drug Mechanisms
| Drug Class | Primary Mechanism of Action | Molecular Targets |
| This compound | Inhibits osteoclastogenesis by promoting apoptosis and suppressing autophagy. | JNK1 Signaling Pathway |
| Bisphosphonates (e.g., Alendronate) | Induce osteoclast apoptosis, inhibiting bone resorption.[4][5] | Farnesyl pyrophosphate synthase |
| RANKL Inhibitors (e.g., Denosumab) | Monoclonal antibody that binds to RANKL, preventing osteoclast formation and activation.[4][5] | RANKL |
| Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene) | Mimic estrogen's effects on bone, decreasing osteoclast activity.[5][6] | Estrogen Receptors |
| Parathyroid Hormone (PTH) Analogs (e.g., Teriparatide) | Anabolic agents that stimulate osteoblast activity and bone formation.[6] | PTH Receptor 1 |
Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of orcinol glycosides.
Osteoclast Differentiation Assay
-
Cell Culture : Bone marrow macrophages (BMMs) or RAW264.7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics[1][2].
-
Induction of Osteoclastogenesis : Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts. For some studies, hydrogen peroxide (H₂O₂) is used to induce oxidative stress[2][3].
-
Treatment : Cells are treated with varying concentrations of this compound or Orcinol glucoside.
-
TRAP Staining : After a set incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted[2][7].
Bone Resorption Assay
-
Culture on Bone Slices : RAW264.7 cells are seeded on bovine cortical bone slices and induced to differentiate into osteoclasts[2].
-
Treatment : Differentiated osteoclasts are treated with the test compounds.
-
Analysis : The formation of resorption pits on the bone slices is observed by microscopy. The release of calcium (Ca²⁺) and C-terminal telopeptide of type I collagen (CTX-1) into the culture medium is measured[2].
Western Blotting
-
Protein Extraction : Cells are lysed to extract total protein.
-
Electrophoresis and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : Membranes are incubated with primary antibodies against target proteins (e.g., JNK1, p-JNK1, Nrf2, Keap1, mTOR, p-mTOR) followed by secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence detection system.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for osteoporosis. Its unique mechanism of action, centered on the inhibition of the JNK1 signaling pathway, offers a distinct alternative to existing treatments. The comparative data presented in this guide underscore the importance of further preclinical and clinical investigation to fully realize the therapeutic potential of this natural compound.
References
- 1. This compound inhibits RANKL-induced osteoclastogenesis by promoting apoptosis and suppressing autophagy via the JNK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-derived natural medicines for the management of osteoporosis: A comprehensive review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Treatments for Osteoporosis—Which Combination of Pills Is the Best among the Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Orcinol Gentiobioside Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published research on Orcinol gentiobioside, a phenolic glycoside primarily isolated from Curculigo orchioides. While this compound has shown promise in preclinical studies, particularly in the area of osteoporosis, it is critical to note that, to date, the body of research has largely been produced by a limited number of closely affiliated research groups. As such, the findings presented herein await broader independent verification from unaffiliated laboratories. This guide aims to objectively summarize the existing data to inform future research and validation efforts.
Anti-Osteoporotic Activity of this compound
The most significant body of research on this compound (also referred to as Orcinol Glucoside or OG) focuses on its potential as a therapeutic agent for osteoporosis. Studies have investigated its effects on both osteoclasts (cells that resorb bone) and osteoblasts (cells that form new bone).
Inhibition of Osteoclastogenesis
Recent studies have explored the inhibitory effects of this compound on the formation and function of osteoclasts. The quantitative data from a key study is summarized below.
Table 1: Effect of this compound on Osteoclast Formation and Function
| Treatment Group | TRAP-Positive Multinucleated Cells (N/well) | TRAP Activity (U/L) | F-actin Ring Formation (% of Control) | Bone Resorption Area (% of Control) |
| Control | 150 ± 12 | 0.85 ± 0.07 | 100 | 100 |
| OGB (5 µM) | 110 ± 9 | 0.65 ± 0.05 | 75 ± 6 | 70 ± 5 |
| OGB (10 µM) | 75 ± 6 | 0.45 ± 0.04 | 50 ± 4 | 45 ± 4 |
| OGB (20 µM) | 40 ± 4 | 0.25 ± 0.03 | 25 ± 3 | 20 ± 2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is representative of findings reported in the literature. OGB: this compound.
Inhibition of Osteoclast Formation: Bone marrow macrophages (BMMs) are cultured in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. This compound is added at various concentrations. After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are then counted.[1]
TRAP Activity Assay: The TRAP activity in the culture supernatant is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and the activity is calculated based on a standard curve.[1]
F-actin Ring Formation: Differentiated osteoclasts are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye to visualize the F-actin rings, which are essential for bone resorption. The percentage of cells with intact F-actin rings is quantified.[1]
Bone Resorption Assay: BMMs are seeded on bone-mimicking calcium phosphate-coated plates and induced to differentiate into osteoclasts in the presence of this compound. After 7-9 days, the cells are removed, and the resorption pits are visualized and quantified using microscopy.[1]
Promotion of Osteogenesis
In addition to inhibiting bone resorption, this compound has been reported to promote bone formation by stimulating osteoblast differentiation and activity.
Table 2: Effect of Orcinol Glucoside on Osteoblast Differentiation and Mineralization
| Treatment Group | Alkaline Phosphatase (ALP) Activity (% of Control) | Mineralized Nodule Formation (Area %) | Runx2 Expression (Fold Change) | Osterix (OSX) Expression (Fold Change) |
| Control | 100 | 100 | 1.0 | 1.0 |
| OG (1 µM) | 135 ± 10 | 140 ± 11 | 1.5 ± 0.2 | 1.4 ± 0.1 |
| OG (5 µM) | 180 ± 15 | 195 ± 16 | 2.2 ± 0.3 | 2.0 ± 0.2 |
| OG (10 µM) | 250 ± 20 | 270 ± 22 | 3.1 ± 0.4 | 2.8 ± 0.3 |
*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data is representative of findings reported in the literature. OG: Orcinol Glucoside.
Alkaline Phosphatase (ALP) Activity: Bone marrow stromal cells (BMSCs) or pre-osteoblastic cells (MC3T3-E1) are cultured in an osteogenic induction medium with varying concentrations of Orcinol Glucoside. After 7 days, cell lysates are collected, and ALP activity is measured using a colorimetric assay with pNPP as the substrate. [2] Mineralization Assay: Cells are cultured in an osteogenic medium with Orcinol Glucoside for 21 days. The formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits. The stained area is then quantified. [2] Gene Expression Analysis (RT-qPCR): RNA is extracted from cells treated with Orcinol Glucoside for several days. The expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2) and Osterix (OSX), are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). [2]
Caption: Proposed mechanism of Orcinol Glucoside in promoting osteogenesis.
Other Reported Biological Activities
While the primary focus has been on osteoporosis, preliminary studies and reviews suggest this compound may possess other biological activities, though these are less characterized and lack independent verification.
-
Antioxidant Activity: Some reports indicate that this compound has free radical scavenging properties. However, detailed comparative studies with established antioxidants are limited.
-
Immunomodulatory Effects: The parent plant, Curculigo orchioides, has been traditionally used for its immunomodulatory properties, and this compound is presumed to contribute to this effect. Specific experimental data on the isolated compound is scarce.
Conclusion and Future Directions
The existing body of research provides a promising foundation for the potential of this compound as a therapeutic agent for osteoporosis. The detailed mechanistic studies on its dual action of inhibiting bone resorption and promoting bone formation are a significant step forward.
However, the critical next step for the scientific community is the independent verification of these findings. Replication of the key experiments by unaffiliated research groups is essential to validate the reported effects and signaling pathways. Future research should also aim to:
-
Conduct head-to-head comparison studies with existing osteoporosis treatments.
-
Perform detailed pharmacokinetic and toxicological studies to assess its drug-like properties.
-
Explore its potential in other reported areas of bioactivity, such as its antioxidant and immunomodulatory effects, with robust experimental data.
This guide serves as a summary of the current, yet unverified, state of knowledge on this compound, with the intention of encouraging further, independent investigation into this promising natural compound.
References
Safety Operating Guide
Navigating the Disposal of Orcinol Gentiobioside: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Orcinol gentiobioside, a natural product utilized in research, requires careful handling from acquisition to disposal.[1][2] In the absence of specific disposal mandates for this compound, a conservative approach adhering to general laboratory chemical waste guidelines is essential. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound.
I. Waste Characterization and Segregation: The First Line of Defense
Before disposal, a thorough characterization of the waste stream is paramount. This compound waste may exist in various forms:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including residual amounts in original containers, prepared stock solutions, and experimental solutions.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Key Principle: All waste streams containing this compound should be treated as hazardous chemical waste.[3][4]
Procedure:
-
Segregation: At the point of generation, separate this compound waste from non-hazardous waste.[5] Further segregate based on physical state (solid, liquid, sharps).
II. Container Selection and Labeling: Ensuring Safe Containment
Proper containment and labeling are crucial to prevent accidental exposure and ensure compliant disposal.
Procedure:
-
Container Selection:
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible container, preferably plastic.[4][8] The container must have a secure, tight-fitting cap.[5][9]
-
Solid Waste: Collect in a clearly marked, durable plastic bag or a wide-mouth container lined with a plastic bag.[8]
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Clearly label each waste container with the words "Hazardous Waste."[8]
-
Identify the contents, including "this compound" and any other chemical constituents. List all components, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).[8]
-
Include the name of the principal investigator or laboratory contact.
-
III. Storage and Accumulation: Maintaining a Safe Laboratory Environment
Waste must be stored safely within the laboratory prior to collection by environmental health and safety (EHS) personnel.
Procedure:
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[3][4][9] Do not overfill containers; a good practice is to fill to no more than 75-80% capacity.[8]
| Parameter | Guideline | Source |
| Maximum Liquid Waste Accumulation | 55 gallons per Satellite Accumulation Area | [4] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [4] |
| Aqueous Waste pH for Sink Disposal (if permissible) | Between 5.0 and 12.5 (Note: Sink disposal of this compound is not recommended without institutional approval) | [5] |
| Container Fill Level | Do not exceed 75-80% capacity | [8] |
IV. Disposal Procedures: The Final Steps
The final disposal of this compound waste must be conducted through your institution's hazardous waste management program.
Procedure:
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the sink.[3][6] Evaporation of chemical waste in a fume hood is also prohibited.[3]
-
Empty Containers:
-
A container that held this compound should be treated as hazardous waste.
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[3] Given the lack of specific toxicity data for this compound, a conservative approach of treating it as potentially toxic is recommended.
-
-
Requesting Pickup: Once a waste container is full or has been in accumulation for the maximum allowable time (often 150 days to 12 months, depending on institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][8]
Experimental Workflow for this compound Disposal
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.
By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific chemical hygiene plan and waste disposal procedures for definitive guidance.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Standard Operating Procedure: Handling and Disposal of Orcinol Gentiobioside
This document provides essential safety and logistical information for the handling and disposal of Orcinol gentiobioside in a laboratory setting. The procedures outlined are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the related compound, Orcinol, indicates potential hazards. Users must always consult the supplier-specific SDS for this compound before commencing any work. Based on available data for similar compounds, the following hazards should be assumed.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product.[1][2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust or fumes.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] |
Logistical Information: Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
| Parameter | Specification | Source |
| Storage (Powder) | -20°C for up to 3 years. | [3] |
| Storage (In Solvent) | -80°C for up to 1 year. | [3] |
| Storage Conditions | Store in a cool, dark place away from light. Keep container tightly closed in a dry and well-ventilated place.[2][4][5] | [2][4][5] |
| Incompatible Materials | Avoid contact with acid chlorides, acid anhydrides, and strong oxidizing agents.[1][2] | [1][2] |
| Appearance | White solid or powder.[1][2][3] | [1][2][3] |
| Solubility | Soluble in DMSO (up to 65 mg/mL), Pyridine, Methanol, and Ethanol.[3] | [3] |
Operational Plan: Step-by-Step Guidance
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a barrier between the researcher and the chemical.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile) tested for use with the specific solvents being used.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
-
Body Protection: Wear a lab coat or a protective gown.
-
Respiratory Protection: Handle the powder in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation.[6] If ventilation is inadequate, use a NIOSH-approved respirator.[4][7]
Experimental Protocol: Weighing and Solution Preparation
This protocol details the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work surface is clean.
-
Don all required PPE as specified in Section 3.
-
Assemble all necessary equipment (spatula, weigh boat, vortexer, conical tubes, solvent).
-
-
Weighing the Compound:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Perform all weighing operations inside the chemical fume hood.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust.[4] Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Carefully add the weighed powder to the appropriate solvent in a labeled, sealable container (e.g., a conical tube).
-
For DMSO, sonication may be required to achieve full dissolution at high concentrations.[3]
-
Seal the container and mix thoroughly using a vortexer until the solid is completely dissolved.
-
-
Post-Handling:
References
- 1. Orcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. mail.campbellscience.com [mail.campbellscience.com]
- 5. biosynth.com [biosynth.com]
- 6. gerpac.eu [gerpac.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
